molecular formula C25H26N6O4 B12386538 Dihydrodiol-Ibrutinib-d5

Dihydrodiol-Ibrutinib-d5

Cat. No.: B12386538
M. Wt: 479.5 g/mol
InChI Key: NWKPMPRXJGMTKQ-ROSSWGEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrodiol-Ibrutinib-d5 is a useful research compound. Its molecular formula is C25H26N6O4 and its molecular weight is 479.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H26N6O4

Molecular Weight

479.5 g/mol

IUPAC Name

1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one

InChI

InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28)/t17-,20?/m1/s1/i1D,2D,3D,6D,7D

InChI Key

NWKPMPRXJGMTKQ-ROSSWGEHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C(CO)O)[2H])[2H]

Canonical SMILES

C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Origin of Product

United States

Foundational & Exploratory

The Role of Dihydrodiol-Ibrutinib in Ibrutinib Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of the dihydrodiol metabolite in the metabolic cascade of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor. A comprehensive understanding of Ibrutinib's metabolism is critical for optimizing its therapeutic efficacy and safety profile in the treatment of B-cell malignancies. This document provides a detailed overview of the metabolic pathways, quantitative data, and experimental protocols relevant to the formation and analysis of Dihydrodiol-Ibrutinib.

Introduction to Ibrutinib Metabolism

Ibrutinib undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP3A5 playing the most significant roles.[1][2][3] This extensive metabolism results in a low oral bioavailability of approximately 3%.[1] Several metabolic pathways have been identified, leading to the formation of various metabolites. The most prominent of these is the formation of the dihydrodiol metabolite, also known as PCI-45227 or M37.[1][4]

The Dihydrodiol Pathway: Formation and Activity of Dihydrodiol-Ibrutinib

The formation of Dihydrodiol-Ibrutinib is a two-step process initiated by the epoxidation of the ethylene group on the acryloyl moiety of Ibrutinib, catalyzed by CYP3A enzymes.[4] This is followed by hydrolysis of the epoxide intermediate, yielding the stable dihydrodiol metabolite.[4]

This metabolite is pharmacologically active, exhibiting inhibitory activity against BTK. However, its potency is significantly lower than that of the parent drug.[5][6]

The Role of Dihydrodiol-Ibrutinib-d5

This compound is a deuterated analog of the Dihydrodiol-Ibrutinib metabolite. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

In such assays, a known amount of this compound is added to biological samples (e.g., plasma, microsomes) prior to analysis. Because it is chemically identical to the endogenous Dihydrodiol-Ibrutinib, it behaves similarly during sample preparation and chromatographic separation. However, due to its higher mass, it can be distinguished from the non-labeled metabolite by the mass spectrometer. This allows for precise and accurate quantification of Dihydrodiol-Ibrutinib by correcting for any analyte loss during the analytical process.

Other Metabolic Pathways of Ibrutinib

Besides the formation of the dihydrodiol metabolite, other significant metabolic pathways for Ibrutinib include:

  • Hydroxylation: Hydroxylation of the phenyl group to form a monooxygenated metabolite (M35).[1][2]

  • Piperidine Ring Opening: Opening of the piperidine ring followed by reduction to an alcohol metabolite (M34) and subsequent oxidation to a carboxylic acid metabolite (M25).[1]

  • Glutathione (GSH) Conjugation: An alternative, extrahepatic metabolic pathway involves the conjugation of Ibrutinib with glutathione.[3][8] This pathway may become more significant when CYP3A-mediated metabolism is impaired.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to Ibrutinib and its dihydrodiol metabolite.

Table 1: Pharmacokinetic Parameters of Ibrutinib and Dihydrodiol-Ibrutinib

ParameterIbrutinibDihydrodiol-Ibrutinib (PCI-45227)Reference(s)
BTK Inhibitory Activity IC50: 0.39 nM~15-fold lower than Ibrutinib[6][9]
Mean Elimination Half-life 4-6 hours6-11 hours[10][11]
Time to Peak Plasma Concentration (Tmax) 1-2 hours-[5]
Plasma Protein Binding 97.3%-[2]
Mean Metabolite:Parent Drug Ratio (Steady State) -1 to 2.8[12]

Table 2: In Vitro Metabolism of Ibrutinib

SystemIbrutinib ConcentrationIncubation TimeKey FindingsReference(s)
Human Liver Microsomes 5 µM20 minutesFormation of M37, M34, and M25 was observed and correlated with CYP3A activity.[1][13]
Primary Human Hepatocytes 5 µM-Formation of CYP3A-specific metabolites was positively associated with hepatic CYP3A activity.[1][13]
Rat Liver Microsomes -24 hoursIdentified two phase-I metabolites.[14]

Experimental Protocols

In Vitro Ibrutinib Metabolism in Human Liver Microsomes

This protocol is a representative example for studying the in vitro metabolism of Ibrutinib.

Objective: To determine the formation of Ibrutinib metabolites in human liver microsomes.

Materials:

  • Ibrutinib

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., this compound)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Ibrutinib in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate human liver microsomes (e.g., 0.05 mg/mL final protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.

  • Add Ibrutinib to the incubation mixture to a final concentration of 5 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes). Linearity of metabolite formation with time and protein concentration should be established in preliminary experiments.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex the mixture and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Analyze the formation of Dihydrodiol-Ibrutinib and other metabolites by comparing their peak areas to that of the internal standard.

LC-MS/MS Analysis of Ibrutinib and its Metabolites

Objective: To quantify Ibrutinib and Dihydrodiol-Ibrutinib in biological matrices.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm).[15]

  • Mobile Phase: A gradient of 10 mM ammonium acetate with 0.1% formic acid in water and acetonitrile.[7]

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ibrutinib: m/z 441.1 → 304.2[7]

    • Dihydrodiol-Ibrutinib (DHI): m/z 475.2 → 304.2[7]

    • Ibrutinib-d5 (Internal Standard): m/z 446.2 → 309.2[7]

Visualizations

Ibrutinib Metabolic Pathways

Ibrutinib_Metabolism cluster_cyp CYP3A4/5 Mediated cluster_gsh Glutathione Conjugation Ibrutinib Ibrutinib Epoxide Epoxide Intermediate Ibrutinib->Epoxide Epoxidation Hydroxylated Hydroxylated Metabolite (M35) Ibrutinib->Hydroxylated Hydroxylation Piperidine_Open Piperidine Ring Opening Ibrutinib->Piperidine_Open GSH_Conjugate Glutathione Conjugate Ibrutinib->GSH_Conjugate Dihydrodiol Dihydrodiol-Ibrutinib (PCI-45227 / M37) (Less Active) Epoxide->Dihydrodiol Hydrolysis Alcohol Alcohol Metabolite (M34) Piperidine_Open->Alcohol Reduction Carboxylic_Acid Carboxylic Acid Metabolite (M25) Alcohol->Carboxylic_Acid Oxidation

Caption: Major metabolic pathways of Ibrutinib.

Experimental Workflow for In Vitro Metabolism Study

In_Vitro_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Ibrutinib Ibrutinib Stock Ibrutinib->Incubate NADPH NADPH System NADPH->Incubate Quench Quench Reaction (Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Workflow for in vitro Ibrutinib metabolism.

Role of this compound in Quantification

Internal_Standard_Logic Sample Biological Sample (contains Dihydrodiol-Ibrutinib) IS Add Known Amount of This compound (Internal Standard) Sample->IS Extraction Sample Preparation (Extraction, etc.) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Accurate Quantification of Dihydrodiol-Ibrutinib LCMS->Quant Ratio of Analyte to IS

Caption: Use of an internal standard for quantification.

References

Biological activity of Ibrutinib and its dihydrodiol metabolite

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of Ibrutinib and Its Dihydrodiol Metabolite

Introduction

Ibrutinib (PCI-32765) is a first-in-class, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical downstream mediator of the B-cell receptor (BCR) signaling pathway.[1][2] Approved for the treatment of various B-cell malignancies, Ibrutinib has transformed the therapeutic landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][4] Following oral administration, Ibrutinib is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), into several metabolites.[1][3][5] The principal active metabolite is a dihydrodiol derivative, known as PCI-45227.[1][3][6] This metabolite, while biologically active, exhibits a distinct pharmacological profile compared to its parent compound. This guide provides a detailed examination of the biological activities of both Ibrutinib and its dihydrodiol metabolite, PCI-45227, focusing on their mechanisms, quantitative inhibitory profiles, and the experimental methodologies used for their characterization.

Mechanism of Action

Ibrutinib: Covalent BTK Inhibition

Ibrutinib's primary mechanism of action is the potent and irreversible inhibition of BTK.[7] It forms a specific covalent bond with a cysteine residue (Cys-481) located at the active site of the BTK enzyme.[2][7] This irreversible binding permanently inactivates the kinase, thereby blocking the transduction of signals downstream of the B-cell receptor and cytokine receptors.[7] The inhibition of BTK disrupts crucial pathways that mediate B-cell proliferation, trafficking, chemotaxis, and adhesion, ultimately leading to apoptosis and reduced tumor burden.[1][8]

Dihydrodiol Metabolite (PCI-45227): Reversible, Less Potent Inhibition

The dihydrodiol metabolite, PCI-45227, is also an inhibitor of BTK. However, in contrast to Ibrutinib, its interaction with the kinase is reversible and its inhibitory activity is significantly lower.[9] Studies have consistently shown that PCI-45227 is approximately 15 times less potent than Ibrutinib in inhibiting BTK.[1][3][5][6][9][10][11] Despite its reduced potency, the plasma concentrations of PCI-45227 can be equal to or greater than those of the parent drug, suggesting it may still contribute to the overall biological effect of the treatment.[10][12]

Quantitative Inhibitory Profiles

The following tables summarize the quantitative data on the inhibitory activity of Ibrutinib and its dihydrodiol metabolite against various kinases.

Table 1: Inhibitory Activity (IC50) of Ibrutinib Against Various Kinases

Kinase TargetIC50 (nM)Reference(s)
BTK 0.5[1]
BLK 0.5[1]
BMX 0.8[1]
CSK 2.3[1]
FGR 2.3[1]
BRK 3.3[1]
HCK 3.7[1]
EGFR 5.6[1]
HER2 (ERBB2) 9.4[13]
HER4 (ERBB4) 0.6[14]
ITK 12[14]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Comparison of Inhibitory Activity of Ibrutinib and its Dihydrodiol Metabolite (PCI-45227)

CompoundTarget KinaseRelative PotencyReference(s)
Ibrutinib BTK1x (Baseline)[1][3]
PCI-45227 BTK~15-fold lower than Ibrutinib[1][3][6][9][10]

Signaling and Metabolic Pathways

Visualizations of key pathways are provided below using the DOT language.

B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Activates IP3_DAG IP3 / DAG PLCG2->IP3_DAG NFkB NF-κB Pathway IP3_DAG->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Covalently Inhibits (Cys-481)

Caption: Ibrutinib's mechanism in the BCR signaling pathway.

Ibrutinib_Metabolism Ibrutinib Ibrutinib (Parent Drug) CYP3A4 CYP3A4 / CYP3A5 (Liver) Ibrutinib->CYP3A4 Oral Administration Metabolite PCI-45227 (Dihydrodiol Metabolite) CYP3A4->Metabolite Epoxidation & Hydrolysis Other Other Minor Metabolites CYP3A4->Other

Caption: Metabolic conversion of Ibrutinib to PCI-45227.

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

This protocol is a generalized procedure for determining the IC50 value of a compound against a specific kinase using a fluorescence-based assay format.

Objective: To quantify the concentration-dependent inhibition of BTK by Ibrutinib or its metabolites.

Materials:

  • Recombinant human BTK enzyme

  • Fluorescently labeled peptide substrate (e.g., Z'-Lyte™ Tyr Peptide)

  • ATP

  • Kinase buffer (e.g., HEPES, MgCl2, EGTA, DTT)

  • Test compounds (Ibrutinib, PCI-45227) serially diluted in DMSO

  • Development reagent

  • Stop solution

  • 384-well microplate (black, low-volume)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution series of Ibrutinib and PCI-45227 in 100% DMSO, typically starting from a 1 mM stock.

  • Reaction Setup: In a 384-well plate, add the components in the following order:

    • 2.5 µL of 4x test compound dilution in kinase buffer (final DMSO concentration <2%).

    • 5.0 µL of 2x enzyme/substrate mixture (prepared in kinase buffer).

  • Kinase Reaction Initiation: Add 2.5 µL of 4x ATP solution to all wells to start the reaction. The final volume is 10 µL.

  • Incubation: Shake the plate gently to mix and incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of the development reagent to each well. Incubate for another 60 minutes at room temperature, protected from light.

  • Signal Reading: Add 5 µL of Stop solution to each well. Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15][16]

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To assess the cytotoxic effects of Ibrutinib and PCI-45227 on B-cell malignancy cell lines.

Materials:

  • Lymphoma cell line (e.g., Jeko-1, MeWo)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (Ibrutinib, PCI-45227)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well clear flat-bottom plate

  • Multi-channel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for 48-72 hours.[17][18]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability versus compound concentration to determine the GI50/IC50 value.[4][18]

Western Blotting for BTK Pathway Analysis

This protocol is used to detect the levels of total and phosphorylated proteins in the BTK signaling pathway.

Objective: To determine the effect of Ibrutinib on the phosphorylation of BTK and downstream targets like PLCγ2.

Materials:

  • Cell line (e.g., Jeko-1)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-BTK (Tyr223), anti-BTK, anti-p-PLCγ2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis: Treat cells with Ibrutinib or vehicle for a specified time (e.g., 24 hours).[19] Harvest and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20]

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein phosphorylation or expression levels.[19]

References

The Pharmacological Profile of Deuterated Ibrutinib Metabolites: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological profile of deuterated ibrutinib metabolites. While direct comparative studies on the pharmacological activities of deuterated versus non-deuterated ibrutinib metabolites are not extensively available in published literature, this paper synthesizes the known metabolic pathways of ibrutinib, the established principles of deuteration in drug development, and a projection of the likely pharmacological characteristics of these deuterated compounds.

Introduction to Ibrutinib and the Rationale for Deuteration

Ibrutinib is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK) that has revolutionized the treatment of various B-cell malignancies.[1] Despite its clinical success, ibrutinib's pharmacokinetic profile is characterized by extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4/5.[1] This leads to low oral bioavailability and significant inter-individual variability in drug exposure.

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a strategy to improve the pharmacokinetic and metabolic profiles of drugs.[2] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes at the site of deuteration, a phenomenon known as the kinetic isotope effect. This can lead to reduced clearance, increased plasma exposure, and potentially a more favorable side-effect profile by altering metabolic pathways.[2]

Ibrutinib Metabolism

Ibrutinib undergoes extensive oxidative metabolism, primarily by CYP3A4/5, resulting in several metabolites.[1] The major metabolites identified are:

  • M37 (Dihydrodiol metabolite): This is the primary active metabolite, formed via epoxidation of the acryloyl moiety followed by hydrolysis.[1] However, its inhibitory activity against BTK is approximately 15 times lower than that of the parent drug, ibrutinib.[1]

  • M34: Formed by the opening of the piperidine ring followed by reduction to an alcohol.[1]

  • M25: Also formed from the opening of the piperidine ring, followed by oxidation to a carboxylic acid.[1]

Projected Pharmacological Profile of Deuterated Ibrutinib Metabolites

Based on the principles of the kinetic isotope effect, deuteration of ibrutinib at metabolically active sites is expected to alter the formation and subsequent pharmacology of its metabolites.

3.1. Impact on Metabolite Formation:

Deuteration at the sites of CYP3A4/5-mediated metabolism is likely to slow down the formation of the primary metabolites. This could lead to:

  • Increased exposure to the parent drug (deuterated ibrutinib): A slower rate of metabolism would increase the area under the curve (AUC) and maximum concentration (Cmax) of the deuterated parent drug compared to ibrutinib at an equivalent dose.

  • Reduced formation of metabolites: The overall production of metabolites M37, M34, and M25 would likely be decreased.

3.2. Pharmacological Activity of Deuterated Metabolites:

While no direct data is available, it is hypothesized that the intrinsic pharmacological activity of the deuterated metabolites would be similar to their non-deuterated counterparts. The key difference would lie in their pharmacokinetic properties.

Compound Target Potency (Hypothesized) Key Pharmacokinetic Characteristics (Hypothesized)
Deuterated Ibrutinib BTKSimilar to IbrutinibIncreased half-life, increased AUC, decreased clearance compared to Ibrutinib.
Deuterated M37 BTKSimilar to M37 (~15-fold less potent than Ibrutinib)Slower formation rate, potentially longer half-life compared to M37.
Deuterated M34 InactiveInactiveSlower formation rate.
Deuterated M25 InactiveInactiveSlower formation rate.

Experimental Protocols

The following outlines a detailed methodology for a key experiment to determine the in vitro metabolic profile of deuterated ibrutinib.

4.1. In Vitro Metabolism of Deuterated Ibrutinib in Human Liver Microsomes

Objective: To compare the metabolic rate and metabolite profile of deuterated ibrutinib with non-deuterated ibrutinib.

Materials:

  • Deuterated Ibrutinib ([D₅]-Ibrutinib is commercially available as a reference standard)

  • Ibrutinib (non-deuterated)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for quenching

  • Internal standard (e.g., a structurally similar compound not metabolized by CYP3A4)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare incubation mixtures in potassium phosphate buffer (100 mM, pH 7.4) containing human liver microsomes (final concentration 0.5 mg/mL).

  • Substrate Addition: Add deuterated ibrutinib or non-deuterated ibrutinib to the incubation mixtures to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is terminated by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for LC-MS/MS analysis.

  • LC-MS/MS Analysis: The samples are analyzed using a validated LC-MS/MS method to quantify the disappearance of the parent drug (deuterated and non-deuterated ibrutinib) and the formation of their respective metabolites.

Visualizations

5.1. Signaling Pathway

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NF_kB NF-κB Ca_PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition

Caption: Ibrutinib's mechanism of action via covalent inhibition of BTK in the B-cell receptor signaling pathway.

5.2. Experimental Workflow

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Deut_Ibru Deuterated Ibrutinib Incubate Add NADPH (Initiate Reaction) Deut_Ibru->Incubate Ibru Ibrutinib Ibru->Incubate HLM Human Liver Microsomes HLM->Incubate Quench Quench with ACN + Internal Standard Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Workflow for the in vitro metabolism study of deuterated and non-deuterated ibrutinib.

Conclusion

While direct experimental data on the pharmacological profile of deuterated ibrutinib metabolites is limited, a strong scientific rationale suggests that deuteration of ibrutinib would lead to a slower rate of metabolism. This would, in turn, increase the systemic exposure of the parent drug and decrease the formation of its metabolites. The intrinsic activity of the deuterated metabolites is expected to be similar to their non-deuterated counterparts. Further in vitro and in vivo studies, following the protocols outlined in this guide, are necessary to definitively characterize the pharmacological profile of deuterated ibrutinib and its metabolites and to fully assess their therapeutic potential.

References

In Vivo Formation of Dihydrodiol-Ibrutinib from Ibrutinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies. Its clinical efficacy is influenced by its pharmacokinetic profile, which is largely dictated by extensive metabolism following oral administration. A primary metabolic pathway involves the formation of the active metabolite, Dihydrodiol-Ibrutinib (PCI-45227 or M37). This technical guide provides an in-depth overview of the in vivo formation of Dihydrodiol-Ibrutinib, detailing the enzymatic processes, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the metabolic and signaling pathways involved.

Introduction

Ibrutinib is an oral covalent inhibitor of Bruton's tyrosine kinase, a crucial enzyme in the B-cell receptor signaling pathway.[1] By irreversibly binding to BTK, ibrutinib effectively disrupts B-cell survival and proliferation.[1] The pharmacokinetics of ibrutinib are characterized by rapid absorption and extensive first-pass metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[2][3] This metabolic conversion leads to the formation of several metabolites, with Dihydrodiol-Ibrutinib being one of the most significant in terms of plasma concentration and pharmacological activity.[3][4] Understanding the dynamics of Dihydrodiol-Ibrutinib formation is critical for optimizing dosing strategies, predicting drug-drug interactions, and elucidating the overall therapeutic and toxicological profile of ibrutinib.

The Metabolic Pathway: From Ibrutinib to Dihydrodiol-Ibrutinib

The biotransformation of ibrutinib to Dihydrodiol-Ibrutinib is a two-step process initiated by CYP-mediated epoxidation, followed by hydrolysis.

  • Step 1: Epoxidation: The primary enzyme responsible for the initial metabolism of ibrutinib is CYP3A4, with minor contributions from CYP3A5 and CYP2D6.[2][5] CYP3A4 catalyzes the epoxidation of the ethylene group on the acryloyl moiety of ibrutinib.[6] This reaction introduces a reactive epoxide intermediate.

  • Step 2: Hydrolysis: The epoxide intermediate is then rapidly hydrolyzed by microsomal epoxide hydrolase (mEH) to form the more stable Dihydrodiol-Ibrutinib.[6]

This metabolic pathway is a major route of ibrutinib clearance.[7]

Enzymatic Machinery Involved:
  • Cytochrome P450 3A4 (CYP3A4): The principal enzyme involved in ibrutinib metabolism, located predominantly in the liver and small intestine.[2] Its high activity contributes to the significant first-pass effect observed with ibrutinib.

  • Cytochrome P450 3A5 (CYP3A5): A polymorphically expressed enzyme that plays a minor role in ibrutinib metabolism.[2]

  • Cytochrome P450 2D6 (CYP2D6): Contributes to a lesser extent to the overall metabolism of ibrutinib.[5]

  • Microsomal Epoxide Hydrolase (mEH): The enzyme responsible for converting the reactive epoxide intermediate into the dihydrodiol metabolite.[6]

Quantitative Data on Dihydrodiol-Ibrutinib Formation

The formation of Dihydrodiol-Ibrutinib is a significant event in the disposition of ibrutinib. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Ibrutinib and Dihydrodiol-Ibrutinib

ParameterIbrutinibDihydrodiol-IbrutinibReference(s)
Mean Elimination Half-Life (t½) 4 - 6 hours6 - 11 hours[1][8]
Time to Peak Plasma Concentration (Tmax) 1 - 2 hours-[3]
Plasma Protein Binding 97.3%-[1]
Active Moiety Parent DrugYes (approx. 15 times less potent than Ibrutinib)[3][4]
Mean Metabolite:Parent Drug Ratio at Steady State -1 to 2.8[9]

Table 2: Impact of CYP3A4 Modulators on Ibrutinib and Dihydrodiol-Ibrutinib Exposure

Co-administered DrugEffect on Ibrutinib Exposure (AUC)Effect on Dihydrodiol-Ibrutinib ExposureMechanismReference(s)
Ketoconazole (Strong CYP3A4 Inhibitor) 24-fold increaseDecreasedInhibition of CYP3A4-mediated metabolism[10][11]
Rifampin (Strong CYP3A4 Inducer) 10-fold decrease-Induction of CYP3A4 expression[10]
Grapefruit Juice (Moderate CYP3A4 Inhibitor) 2.2-fold increase-Inhibition of intestinal CYP3A4[10]

Experimental Protocols for Studying Dihydrodiol-Ibrutinib Formation

The in vitro and in vivo formation of Dihydrodiol-Ibrutinib can be investigated using a variety of experimental models and analytical techniques.

In Vitro Metabolism Studies

Objective: To characterize the enzymatic kinetics and metabolic pathways of ibrutinib in a controlled environment.

Key Methodologies:

  • Human Liver Microsomes (HLM) Incubation:

    • Preparation: Obtain pooled or single-donor HLMs.

    • Incubation Mixture: Prepare a reaction mixture containing HLMs (e.g., 0.05 mg/mL protein), ibrutinib (e.g., 5 µM), and an NADPH-regenerating system in a phosphate buffer (pH 7.4).[2]

    • Incubation Conditions: Incubate at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).[2]

    • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.

  • Hepatocyte Incubation:

    • Cell Culture: Culture primary human hepatocytes.

    • Incubation: Treat the hepatocytes with ibrutinib at various concentrations and time points.[12]

    • Sample Collection: Collect both the cell culture medium and cell lysates for analysis.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of ibrutinib and Dihydrodiol-Ibrutinib in living organisms.

Key Methodologies:

  • Animal Models:

    • Species Selection: Utilize appropriate animal models such as rats or dogs.[12]

    • Drug Administration: Administer ibrutinib orally or intravenously.

    • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

    • Plasma Preparation: Separate plasma from whole blood by centrifugation.

  • Human Clinical Studies:

    • Study Population: Recruit healthy volunteers or patients with relevant indications.[13]

    • Dosing Regimen: Administer a single or multiple doses of ibrutinib.

    • Pharmacokinetic Sampling: Collect serial blood samples over a defined period (e.g., 0 to 24 hours).[13]

    • Plasma Analysis: Process blood samples to obtain plasma for bioanalysis.

Bioanalytical Methods

Objective: To accurately quantify ibrutinib and Dihydrodiol-Ibrutinib in biological matrices.

Key Technique:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Sample Preparation: Perform protein precipitation or solid-phase extraction of plasma samples.

    • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).[14][15]

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection of the parent drug and its metabolite.[15]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways discussed in this guide.

Ibrutinib_Metabolism Ibrutinib Ibrutinib Epoxide Ibrutinib Epoxide (Intermediate) Ibrutinib->Epoxide CYP3A4/5, CYP2D6 Dihydrodiol Dihydrodiol-Ibrutinib (PCI-45227 / M37) Epoxide->Dihydrodiol Microsomal Epoxide Hydrolase (mEH)

Caption: Metabolic pathway of Ibrutinib to Dihydrodiol-Ibrutinib.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, PI3K) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of Ibrutinib.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Bioanalysis HLM Human Liver Microsomes Incubation Incubation with Ibrutinib HLM->Incubation Hepatocytes Primary Human Hepatocytes Hepatocytes->Incubation Extraction Sample Extraction Incubation->Extraction Animal Animal Models Dosing Ibrutinib Dosing Animal->Dosing Human Human Subjects Human->Dosing Sampling Blood/Plasma Sampling Dosing->Sampling Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Interpretation LCMS->Data

Caption: General experimental workflow for studying Ibrutinib metabolism.

Conclusion

The in vivo formation of Dihydrodiol-Ibrutinib is a pivotal aspect of ibrutinib's pharmacology. Primarily driven by CYP3A4 and mEH, this metabolic pathway significantly influences the drug's pharmacokinetic profile and overall therapeutic effect. A thorough understanding of this process, facilitated by the experimental and analytical methodologies outlined in this guide, is essential for the continued development and clinical optimization of ibrutinib and next-generation BTK inhibitors. The provided data and visualizations serve as a valuable resource for researchers and professionals in the field of drug development and oncology.

References

In-Depth Technical Guide: Physicochemical Properties of Dihydrodiol-Ibrutinib-d5 Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the Dihydrodiol-Ibrutinib-d5 analytical standard. This deuterated metabolite is crucial for the accurate quantification of Dihydrodiol-Ibrutinib, a primary active metabolite of the groundbreaking Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, in biological matrices. Understanding these properties is fundamental for method development, validation, and the interpretation of pharmacokinetic and metabolic studies.

Chemical Identity and Structure

This compound is the stable isotope-labeled analog of Dihydrodiol-Ibrutinib (also known as PCI-45227 or M37). The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.

PropertyValue
Chemical Name 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl-d5)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2,3-dihydroxy-1-propanone
Synonyms Dihydrodiol Ibrutinib-d5, Ibrutinib Impurity 3-d5, PCI-45227-d5
Molecular Formula C₂₅H₂₁D₅N₆O₄
Molecular Weight 479.55 g/mol [1]
CAS Number 2068022-09-1[1]
Appearance Off-White to White Solid[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of Dihydrodiol-Ibrutinib. Specific experimental data for the deuterated analog is limited; therefore, data for the non-labeled compound is provided as a close approximation. The inclusion of five deuterium atoms is not expected to significantly alter these macroscopic properties.

ParameterValue (for non-deuterated Dihydrodiol-Ibrutinib)Comments
Molecular Formula C₂₅H₂₆N₆O₄[2][3][4]
Molecular Weight 474.51 g/mol [2][5]
Solubility Soluble in Methanol and DMSO.[3][5][6] In DMSO, solubility is reported as 100 mg/mL (210.74 mM), though ultrasonic assistance may be needed.[5]Aqueous solubility data is not readily available.
Storage Conditions Store at -20°C for long-term stability.[3][5]Stable for at least 4 years under these conditions.[3]

Metabolic Pathway of Ibrutinib

Ibrutinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4 and to a lesser extent CYP3A5.[7] One of the major metabolic pathways involves the epoxidation of the acryloyl moiety, followed by hydrolysis to form the dihydrodiol metabolite, PCI-45227. This metabolite is pharmacologically active, although its inhibitory activity against BTK is approximately 15 times lower than that of the parent drug, Ibrutinib.[5]

Ibrutinib_Metabolism Ibrutinib Ibrutinib Epoxide_Intermediate Epoxide Intermediate Ibrutinib->Epoxide_Intermediate CYP3A4/5 Dihydrodiol_Ibrutinib Dihydrodiol-Ibrutinib (PCI-45227) Epoxide_Intermediate->Dihydrodiol_Ibrutinib Epoxide Hydrolase

Metabolic conversion of Ibrutinib to its dihydrodiol metabolite.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of pharmaceutical standards. Below are generalized methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is determined using the shake-flask method, a gold-standard technique.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Add excess solid to buffer B Equilibrate at 37°C A->B Shake for 24-48h C Separate solid and liquid B->C Centrifuge/Filter D Measure concentration (e.g., LC-MS/MS) C->D

Workflow for equilibrium solubility determination.

Methodology:

  • Preparation of Buffers: Prepare aqueous buffer solutions at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8).[8]

  • Sample Addition: Add an excess amount of this compound to each buffer solution in separate vials. The presence of undissolved solid is crucial.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, the suspension is filtered through a suitable syringe filter (e.g., 0.45 µm) or centrifuged to separate the solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • pH Measurement: The pH of the saturated solution is measured and recorded.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.

Methodology:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system for poorly water-soluble compounds).[9]

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.[9]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For robust data, the titration should be performed in triplicate.[9]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its partitioning between an aqueous and an immiscible organic phase.

Methodology:

  • Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other.[10]

  • Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously to allow for partitioning of the compound.

  • Equilibration: The mixture is allowed to stand until the two phases have completely separated.

  • Sample Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as HPLC or LC-MS/MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Analytical Methodologies

The quantification of this compound, typically as an internal standard for the non-labeled analyte, is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for accurate measurements in complex biological matrices like plasma.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis A Plasma Sample B Protein Precipitation A->B Add IS (d5-std) & Acetonitrile C Centrifugation B->C D Supernatant Transfer C->D E HPLC Separation D->E Injection F Mass Spectrometry (MRM Mode) E->F G Data Acquisition F->G

A typical workflow for the bioanalysis of Dihydrodiol-Ibrutinib.

A common sample preparation technique involves protein precipitation with a solvent like acetonitrile, followed by centrifugation. The resulting supernatant is then injected into the LC-MS/MS system. Chromatographic separation is often achieved using a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides the necessary specificity and sensitivity for quantification.

References

Methodological & Application

Application Note: High-Throughput Quantification of Dihydrodiol-Ibrutinib-d5 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of Dihydrodiol-Ibrutinib, the primary active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, in human plasma. The method utilizes a stable isotope-labeled internal standard, Dihydrodiol-Ibrutinib-d5, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and therapeutic drug monitoring research. The method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the criteria for bioanalytical method validation.

Introduction

Ibrutinib is an oral medication approved for the treatment of various B-cell malignancies.[1][2] It is extensively metabolized in the body, primarily by cytochrome P450 (CYP) 3A4/5, to form several metabolites.[1] The main active metabolite, Dihydrodiol-Ibrutinib (PCI-45227), is formed via epoxidation and subsequent hydrolysis.[1][3] Given its pharmacological activity, the accurate quantification of Dihydrodiol-Ibrutinib is crucial for understanding the overall exposure and pharmacodynamics of Ibrutinib.[4][5]

This application note presents a validated LC-MS/MS method for the reliable quantification of Dihydrodiol-Ibrutinib in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents
  • Dihydrodiol-Ibrutinib and this compound reference standards

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of Dihydrodiol-Ibrutinib and the internal standard from human plasma.

Protocol:

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved using a C18 analytical column with a gradient elution profile.

ParameterCondition
LC System A suitable UHPLC system
Column ACQUITY UPLC HSS T3 column (2.1×50 mm, 1.8 μm) or equivalent[2]
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid[2]
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.5 mL/min[2]
Gradient Optimized for separation of the analyte from matrix components (a typical gradient is provided below)
Column Temperature 40 °C
Injection Volume 5 µL

Typical Gradient Program:

Time (min)% Mobile Phase B
0.010
2.590
3.090
3.110
5.010
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for detection and quantification. The analytes were monitored using Multiple Reaction Monitoring (MRM).

ParameterCondition
Mass Spectrometer A suitable triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Ion Source Temperature 500 °C
Capillary Voltage 3.5 kV
Collision Gas Argon

Table 1: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dihydrodiol-Ibrutinib475.2304.2Optimized
This compound480.2309.2Optimized

Note: Collision energy should be optimized for the specific instrument used. The provided m/z values are based on published literature.[2][6]

Results and Discussion

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and matrix effect.[7]

Table 2: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Dihydrodiol-Ibrutinib0.5 - 500> 0.99

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 15< 1585 - 115
Low1.5< 15< 1585 - 115
Medium75< 15< 1585 - 115
High400< 15< 1585 - 115

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low1.5> 8585 - 115
High400> 8585 - 115

The results demonstrate that the method is linear over the specified concentration range, with excellent precision and accuracy. The high recovery and minimal matrix effect indicate the efficiency and robustness of the sample preparation method.

Visualizations

Ibrutinib_Metabolism Ibrutinib Ibrutinib Epoxide_Intermediate Epoxide Intermediate Ibrutinib->Epoxide_Intermediate CYP3A4/5 Dihydrodiol_Ibrutinib Dihydrodiol-Ibrutinib (PCI-45227) Epoxide_Intermediate->Dihydrodiol_Ibrutinib Epoxide Hydrolase

Caption: Metabolic pathway of Ibrutinib to Dihydrodiol-Ibrutinib.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for Dihydrodiol-Ibrutinib quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Dihydrodiol-Ibrutinib in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation protocol makes this method well-suited for pharmacokinetic and therapeutic drug monitoring research in drug development.

References

Application Notes and Protocols: Dihydrodiol-Ibrutinib-d5 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies.[1][2][3] Accurate quantification of ibrutinib and its primary active metabolite, dihydrodiol-ibrutinib, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2][4] The use of a stable isotope-labeled internal standard is paramount for achieving the required accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This application note details the use of Dihydrodiol-Ibrutinib-d5 as a suitable internal standard for the simultaneous quantification of ibrutinib and dihydrodiol-ibrutinib in plasma.

Ibrutinib is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to form several oxidative metabolites, with dihydrodiol-ibrutinib (PCI-45227 or M37) being a major active metabolite.[3][5][6] Given that both parent drug and active metabolite contribute to the overall therapeutic effect, their combined quantification is often necessary. A stable isotope-labeled version of the metabolite, this compound, serves as an ideal internal standard as it closely mimics the analytical behavior of the endogenous analyte, co-eluting chromatographically and exhibiting similar ionization efficiency, thus compensating for matrix effects and variations in sample processing.[7]

Metabolic Pathway of Ibrutinib

Ibrutinib undergoes extensive metabolism, primarily mediated by CYP3A4/5 enzymes in the liver.[3][5][6] One of the main metabolic routes involves the epoxidation of the ethylene group followed by hydrolysis to form the dihydrodiol metabolite (PCI-45227).[5] This metabolite retains inhibitory activity against BTK, although to a lesser extent than the parent compound.[5] Another significant metabolic pathway is the hydroxylation of the phenyl group.[5] Additionally, ibrutinib can undergo glutathione (GSH) conjugation, which represents an extrahepatic clearance pathway.[3][8][9]

G Ibrutinib Ibrutinib CYP3A4_5 CYP3A4/5 Ibrutinib->CYP3A4_5 Oxidation GSH_Conjugate GSH Conjugate Ibrutinib->GSH_Conjugate GSH Conjugation Dihydrodiol_Ibrutinib Dihydrodiol-Ibrutinib (Active Metabolite) CYP3A4_5->Dihydrodiol_Ibrutinib Hydroxylated_Metabolite Hydroxylated Metabolite CYP3A4_5->Hydroxylated_Metabolite

Figure 1: Simplified metabolic pathway of Ibrutinib.

Experimental Protocols

This section outlines a typical protocol for the quantification of ibrutinib and dihydrodiol-ibrutinib in human plasma using this compound as an internal standard. The method is based on protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents

  • Analytes: Ibrutinib, Dihydrodiol-Ibrutinib

  • Internal Standard: this compound (assuming availability from a commercial vendor or custom synthesis)

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of LC-MS grade, Formic acid

  • Reagents: Ammonium formate

  • Biological Matrix: Blank human plasma

2. Stock and Working Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ibrutinib, dihydrodiol-ibrutinib, and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analytes in a mixture of ACN and water (1:1, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution in ACN to a final concentration (e.g., 50 ng/mL).

3. Sample Preparation

  • Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.

  • Add 150 µL of the internal standard working solution in acetonitrile to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: ACQUITY UPLC HSS T3 column (2.1×50 mm, 1.8 μm) or equivalent.[10][11][12]

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[10][11][12]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10][11]

    • Flow Rate: 0.5 mL/min.[10]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ibrutinib: m/z 441.1 → 304.2[10][11][13]

      • Dihydrodiol-Ibrutinib: m/z 475.2 → 304.2[10][11][13]

      • This compound (IS): The exact transition would be determined by the deuteration pattern, but a hypothetical transition could be m/z 480.2 → 309.2. For Ibrutinib-d5, a common transition is m/z 446.2 → 309.2.[10][11][13]

Bioanalytical Workflow

The overall workflow for the bioanalysis of ibrutinib and its dihydrodiol metabolite using this compound as an internal standard is a streamlined process designed for high-throughput analysis.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (50 µL) IS_Addition Add Internal Standard (this compound in ACN) Plasma->IS_Addition Precipitation Protein Precipitation IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

References

Protocol for the Quantitative Analysis of Dihydrodiol-Ibrutinib in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibrutinib is an oral inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies. It is metabolized in the body to several metabolites, including the pharmacologically active dihydrodiol-ibrutinib. Monitoring the plasma concentrations of both ibrutinib and its active metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. This document provides a detailed protocol for the quantitative analysis of dihydrodiol-ibrutinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Ibrutinib-d5, for accurate and precise quantification.

Experimental Protocols

1. Materials and Reagents

  • Analytes and Internal Standard:

    • Dihydrodiol-Ibrutinib reference standard

    • Ibrutinib-d5 (Internal Standard, IS)[1][2][3][4]

    • Dihydrodiol Ibrutinib-D5 can also be used as an internal standard if available[5]

  • Chemicals and Solvents:

    • Acetonitrile (LC-MS grade)[2][3][6][7]

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)[1][4]

    • Ammonium acetate (LC-MS grade)[1][4]

    • Ultrapure water

  • Human Plasma:

    • Blank human plasma with K2EDTA as anticoagulant, sourced from healthy volunteers.

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]

3. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dihydrodiol-Ibrutinib and Ibrutinib-d5 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Dihydrodiol-Ibrutinib stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the Ibrutinib-d5 stock solution with the same diluent to a final concentration of 20 ng/mL.[2]

  • Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration range for Dihydrodiol-Ibrutinib is 0.400 to 200 ng/mL.[2][3]

4. Sample Preparation (Protein Precipitation)

This method utilizes a simple and rapid protein precipitation technique.[1][2][3][4][7]

  • Aliquot 50 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.[2]

  • Add 200 µL of the internal standard working solution (Ibrutinib-d5 in acetonitrile).[2]

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 16,000 rpm for 15 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 150 µL of the mobile phase starting composition (e.g., 38:62 acetonitrile:water).[2]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

  • Column: ACQUITY UPLC HSS T3 column (2.1 x 50 mm, 1.8 µm) or equivalent C18 column.[2][3]

  • Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.[1][4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1][4]

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • A typical gradient starts with a low percentage of mobile phase B, which is then ramped up to elute the analytes, followed by a column wash and re-equilibration.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.[9]

Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific mass transitions for the precursor and product ions of Dihydrodiol-Ibrutinib and Ibrutinib-d5 should be optimized. Published transitions are provided in the table below.[1][2][3][4]

Data Presentation

Table 1: Quantitative Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Dihydrodiol-Ibrutinib475.2304.2
Ibrutinib-d5 (IS)446.2309.2

Data sourced from multiple references.[1][2][3][4]

Table 2: Method Validation Summary

ParameterTypical Value
Linearity Range0.400 - 200 ng/mL
Lower Limit of Quantification (LLOQ)0.400 ng/mL
AccuracyWithin ±15% (±20% at LLOQ)
Precision (CV%)<15% (<20% at LLOQ)
Recovery>85%

These values are representative and should be established during in-house method validation.[2][3][10]

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) add_is Add Internal Standard (Ibrutinib-d5 in Acetonitrile) plasma->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge (16,000 rpm, 15 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject hplc Chromatographic Separation (C18 Column) inject->hplc ms Mass Spectrometric Detection (MRM) hplc->ms quantify Quantification using Calibration Curve ms->quantify report Report Concentration of Dihydrodiol-Ibrutinib quantify->report

Caption: Workflow for the analysis of Dihydrodiol-Ibrutinib in human plasma.

Signaling Pathway (Illustrative)

The following diagram illustrates the metabolic pathway of Ibrutinib to Dihydrodiol-Ibrutinib.

G Ibrutinib Ibrutinib CYP_Enzymes CYP450 Enzymes Ibrutinib->CYP_Enzymes Metabolite Dihydrodiol-Ibrutinib (Active Metabolite) CYP_Enzymes->Metabolite

Caption: Metabolic conversion of Ibrutinib to Dihydrodiol-Ibrutinib.

References

Application Notes: High-Throughput Quantification of Dihydrodiol-Ibrutinib in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ibrutinib is an oral inhibitor of Bruton's tyrosine kinase (BTK) that has become a cornerstone in the treatment of various B-cell malignancies.[1][2] Following oral administration, ibrutinib undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4/5.[3] This process leads to the formation of several metabolites, with Dihydrodiol-Ibrutinib (DHI), also known as PCI-45227 or M37, being the principal active metabolite.[3][4] The concentration of DHI in plasma can be higher than that of the parent drug, and it possesses approximately fifteen times less activity on BTK in vitro.[4]

Accurate quantification of both ibrutinib and DHI is crucial for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies to understand inter-individual variability and optimize dosing strategies.[5][6] The gold standard for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[5][6] To ensure accuracy and correct for variability during sample processing and analysis, a stable isotope-labeled internal standard (IS) is employed. For the quantification of DHI, Dihydrodiol-Ibrutinib-d5 serves as the ideal internal standard.

These application notes provide detailed protocols for the preparation of human plasma samples prior to the simultaneous quantification of Dihydrodiol-Ibrutinib and Ibrutinib using an LC-MS/MS method with this compound and Ibrutinib-d5 as internal standards.

Ibrutinib Metabolism and Bioanalysis Workflow

The metabolic pathway of Ibrutinib to its active dihydrodiol metabolite is a key consideration in its bioanalysis. The general workflow for sample preparation is designed to efficiently extract the analytes from the complex biological matrix of plasma for accurate measurement.

Ibrutinib_Metabolism Figure 1: Ibrutinib Metabolism Pathway Ibrutinib Ibrutinib CYP3A4 CYP3A4/5 (Primary Metabolic Enzyme) Ibrutinib->CYP3A4 Oxidation DHI Dihydrodiol-Ibrutinib (DHI) (Active Metabolite M37) CYP3A4->DHI

Figure 1: Ibrutinib Metabolism Pathway

Sample_Prep_Workflow Figure 2: General Sample Preparation Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma 1. Plasma Sample Collection (K3-EDTA tube) Spike 2. Spiking with Internal Standards (Ibrutinib-d5 & this compound) Plasma->Spike Extraction 3. Analyte Extraction (PPT, LLE, or SPE) Spike->Extraction Evap 4. Evaporation & Reconstitution (if applicable, e.g., LLE) Extraction->Evap LCMS 5. LC-MS/MS Analysis Evap->LCMS Data 6. Data Processing & Quantification LCMS->Data

Figure 2: General Sample Preparation Workflow

Experimental Protocols

Three common sample preparation techniques are detailed below: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the required sensitivity, throughput, and degree of sample cleanup needed.

Protocol 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward method suitable for high-throughput analysis. It involves adding an organic solvent to the plasma sample to denature and precipitate proteins.[7]

PPT_Workflow Figure 3: Protein Precipitation Workflow start Start: 50 µL Plasma Sample add_is Add 200 µL Internal Standard Working Solution in Acetonitrile (e.g., Ibrutinib-d5 20 ng/mL) start->add_is vortex Vortex Mix (10 minutes) add_is->vortex centrifuge Centrifuge (16,000 rpm, 15 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject

Figure 3: Protein Precipitation Workflow

Methodology:

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.[8]

  • Add 200 µL of the internal standard working solution (containing Ibrutinib-d5 and this compound in acetonitrile).[8] The use of acetonitrile as the precipitation solvent is common and effective.[5][7][9]

  • Vortex the mixture for 10 minutes to ensure complete protein precipitation.[8]

  • Centrifuge the samples at 16,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[5][8]

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject a small volume (e.g., 1.0 µL) into the LC-MS/MS system for analysis.[10]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by partitioning the analytes of interest into an immiscible organic solvent, leaving many endogenous interferences behind in the aqueous layer.

Methodology:

  • Pipette 1 mL of human plasma into a centrifuge tube.[11]

  • Add the internal standard working solution.

  • Add 0.3 mL of 1 M sodium carbonate solution to basify the sample.[11]

  • Add 2 mL of an appropriate extraction solvent, such as ethyl acetate or a mixture of ethyl acetate and tert-butyl methyl ether (50:50, v/v).[11][12]

  • Vortex vigorously for 5-10 minutes to facilitate extraction.

  • Centrifuge at 5,000 rpm for 10 minutes to separate the aqueous and organic layers.[11]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume (e.g., 150 µL) of the mobile phase or a compatible solvent mixture (e.g., acetonitrile:water, 38:62, v/v).[8]

  • Transfer to an autosampler vial for LC-MS/MS injection.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the most thorough sample cleanup by utilizing a solid sorbent to bind and elute the analytes, effectively removing matrix components like phospholipids. This method is often used when high sensitivity is required.

Methodology:

  • Conditioning: Condition a suitable SPE cartridge (e.g., a C18 cartridge) by passing methanol followed by ultrapure water through the sorbent bed.

  • Loading: Load 200 µL of the plasma sample, which has been pre-treated (e.g., diluted with buffer and spiked with internal standard), onto the conditioned cartridge.[2][13]

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences while retaining the analytes.

  • Elution: Elute the analytes (Ibrutinib and DHI) and their internal standards from the cartridge using a strong organic solvent, such as acetonitrile or methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase, similar to the LLE protocol.

  • Transfer the final solution to an autosampler vial for analysis.

Quantitative Data Summary

The following tables summarize typical LC-MS/MS conditions and validation parameters for the quantification of Dihydrodiol-Ibrutinib (DHI) based on published methods.

Table 1: Typical LC-MS/MS Instrumental Parameters

ParameterTypical SettingReference
Chromatography
LC ColumnC18 reverse-phase (e.g., Acquity UPLC BEH C18, 2.1 x 50-100 mm, 1.7 µm)[1][12]
Mobile Phase A10 mM Ammonium Acetate with 0.1% Formic Acid in Water[8][9]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[8][9]
Flow Rate0.25 - 0.40 mL/min[10][12]
Column Temperature40 °C[10]
Injection Volume1.0 - 5.0 µL[10]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[9][12]
MRM Transition (DHI)m/z 475.2 → 304.2[9]
MRM Transition (DHI-d5)m/z 480.2 → 309.2 (Predicted)N/A
MRM Transition (Ibrutinib)m/z 441.1 → 304.2[9]
MRM Transition (Ibrutinib-d5)m/z 446.2 → 309.2[9]

Note: The MRM transition for this compound is predicted based on the fragmentation of the non-deuterated analyte and the d5-labeled parent drug.

Table 2: Comparison of Sample Preparation Techniques

TechniqueProsConsTypical RecoveryMatrix Effect
Protein Precipitation (PPT) Fast, simple, high-throughput, low cost.Less clean extract, potential for ion suppression/enhancement (matrix effects).93.9% - 105.2%97.6% - 109.0%[9][14]
Liquid-Liquid Extraction (LLE) Cleaner extract than PPT, good recovery.More labor-intensive, uses larger solvent volumes, requires evaporation step.> 84%[13]Generally lower than PPT.
Solid-Phase Extraction (SPE) Provides the cleanest extract, minimizes matrix effects, high concentration factor.Most expensive, most time-consuming, requires method development.High and reproducible.Minimal.

Table 3: Summary of Method Validation Parameters for DHI Quantification

ParameterTypical PerformanceReference
Linearity Range0.500 - 500 ng/mL[9]
Correlation Coefficient (r²)> 0.99[6]
Lower Limit of Quantification (LLOQ)0.500 ng/mL[9]
AccuracyWithin ±15% (85-115%) of nominal value[9][10]
Precision (CV%)< 15%[9][10]
Analyte StabilityStable under various storage and handling conditions (e.g., freeze-thaw, benchtop).[5][10]

Conclusion

The choice of sample preparation technique for the quantification of this compound (as an internal standard for Dihydrodiol-Ibrutinib) is a critical step that impacts the reliability, accuracy, and throughput of the bioanalytical method. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening in a research setting. For clinical trials and regulatory submissions requiring higher sensitivity and cleaner extracts to minimize matrix effects, liquid-liquid extraction or solid-phase extraction are more appropriate choices. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and validate a robust LC-MS/MS method for therapeutic drug monitoring and pharmacokinetic studies of ibrutinib and its primary active metabolite.

References

Application Note: A Validated High-Throughput Bioanalytical Method for the Quantification of Dihydrodiol-Ibrutinib in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibrutinib (IBR) is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1][2][3] Following administration, ibrutinib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A, to several metabolites.[4][5] The major active metabolite is Dihydrodiol-Ibrutinib (DIB), which also exhibits pharmacological activity.[6][7] Given the high inter-individual variability in ibrutinib pharmacokinetics, monitoring the concentrations of both the parent drug and its active DIB metabolite is crucial for optimizing therapy, ensuring efficacy, and minimizing adverse effects.[4][6]

This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Dihydrodiol-Ibrutinib in human plasma. The described method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[8][9][10][11]

Metabolic Pathway of Ibrutinib

Ibrutinib undergoes CYP3A-mediated epoxidation, which is then hydrolyzed to form the Dihydrodiol-Ibrutinib metabolite.[5]

Ibrutinib Ibrutinib CYP3A CYP3A Mediated Epoxidation Ibrutinib->CYP3A Epoxide Epoxide Intermediate CYP3A->Epoxide EH Epoxide Hydrolase Epoxide->EH DIB Dihydrodiol-Ibrutinib (Active Metabolite) EH->DIB

Caption: Metabolic conversion of Ibrutinib to Dihydrodiol-Ibrutinib.

Experimental Protocols

Materials and Reagents
  • Reference Standards: Dihydrodiol-Ibrutinib (DIB), Ibrutinib-d5 (Internal Standard, IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade).

  • Water: Deionized water, 18 MΩ·cm or greater.

  • Biological Matrix: Blank human plasma (K3-EDTA as anticoagulant).

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of DIB and Ibrutinib-d5 (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the DIB stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standards for calibration curve (CC) and quality control (QC) samples.[2]

  • Internal Standard (IS) Working Solution: Dilute the Ibrutinib-d5 stock solution with acetonitrile to a final concentration of 100 ng/mL.[12][13]

Calibration Standards and Quality Control Samples
  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate DIB working standard solutions to prepare a series of calibration standards. A typical concentration range is 0.400 to 200 ng/mL.[12]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC): ~3x LLOQ

    • Medium QC (MQC)

    • High QC (HQC): ~80% of the upper limit of quantification (ULOQ)[1][2]

Sample Preparation (Protein Precipitation)

The protein precipitation method is a simple and rapid technique for sample preparation.[12][14][15]

  • Aliquot 100 µL of plasma sample (blank, CC, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (Ibrutinib-d5) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS conditions for the analysis of Dihydrodiol-Ibrutinib.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System UPLC/UHPLC System
Column ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 µm) or equivalent C18 column[3][12]
Column Temperature 40°C[6][16]
Mobile Phase A 0.1% Formic Acid in Water[6][17]
Mobile Phase B Acetonitrile[13][17]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Elution Start with 30% B, increase to 90% B over 3.5 min, hold for 1 min, return to initial conditions and equilibrate for 1.5 min. Total run time: 6.5 min.[12]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[2][13]
MRM Transitions Dihydrodiol-Ibrutinib: m/z 475.2 → 304.2 Ibrutinib-d5 (IS): m/z 446.2 → 309.2[12][13]
Source Temperature 500°C
IonSpray Voltage 5500 V

Bioanalytical Method Validation

The method was validated based on the ICH M10, FDA, and EMA guidelines.[8][9][10][18] The validation assessed selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability.

Experimental Workflow and Validation Process

cluster_workflow Bioanalytical Workflow cluster_validation Method Validation Parameters Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (Ibrutinib-d5) Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject LC-MS/MS Analysis Supernatant->Inject Data Data Acquisition & Processing Inject->Data Selectivity Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision Matrix Matrix Effect Recovery Recovery Stability Stability Validation_Start Validation Validation_Start->Selectivity Validation_Start->Linearity Validation_Start->Accuracy Validation_Start->Precision Validation_Start->Matrix Validation_Start->Recovery Validation_Start->Stability

Caption: General workflow and key parameters for method validation.

Validation Results

Table 2: Linearity and LLOQ

AnalyteCalibration Range (ng/mL)WeightingLLOQ (ng/mL)Accuracy at LLOQ (%)Precision at LLOQ (%RSD)
Dihydrodiol-Ibrutinib0.400 - 200> 0.9951/x²0.40080.0 - 120.0≤ 20.0
Data based on typical performance criteria from regulatory guidelines.[1][16]

Table 3: Intra- and Inter-Day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-Day Accuracy (% Bias)Intra-Day Precision (%RSD)Inter-Day Accuracy (% Bias)Inter-Day Precision (%RSD)
LQC1.00± 15.0≤ 15.0± 15.0≤ 15.0
MQC10.0± 15.0≤ 15.0± 15.0≤ 15.0
HQC160± 15.0≤ 15.0± 15.0≤ 15.0
Acceptance criteria: Accuracy within 85-115% (±15% bias) and precision ≤15% RSD.[1][12]

Table 4: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix FactorIS Normalized Matrix FactorRecovery (%)IS Normalized Recovery (%)
LQC1.000.85 - 1.150.85 - 1.15ConsistentConsistent
HQC1600.85 - 1.150.85 - 1.15ConsistentConsistent
Acceptance criteria: The CV of the IS-normalized matrix factor should be ≤15%. Recovery should be consistent and reproducible.[1][13]

Table 5: Stability Assessment

Stability ConditionDurationTemperatureAcceptance Criteria (% Deviation from Nominal)
Short-Term (Bench-Top) Stability6 hoursRoom Temp± 15.0
Freeze-Thaw Stability3 cycles-80°C to RT± 15.0
Long-Term Stability3 months-80°C± 15.0
Post-Preparative (Autosampler)48 hours4°C± 15.0
Dihydrodiol-Ibrutinib is considered stable under various storage and handling conditions.[14][15][19]

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Dihydrodiol-Ibrutinib in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it suitable for pharmacokinetic studies, clinical trials, and therapeutic drug monitoring.[1][6] The method meets the stringent validation criteria set by international regulatory agencies, ensuring the generation of high-quality data for drug development and clinical applications.[2][18]

References

Application of Dihydrodiol-Ibrutinib-d5 in Pharmacokinetic Modeling: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dihydrodiol-Ibrutinib-d5 in pharmacokinetic (PK) modeling. This compound serves as a crucial internal standard for the accurate quantification of the active metabolite of Ibrutinib, Dihydrodiol-Ibrutinib, in biological matrices. This ensures the reliability of pharmacokinetic data, which is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of Ibrutinib.

Introduction to Ibrutinib and its Metabolism

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1][2] Following administration, Ibrutinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][4][5] One of the major metabolic pathways is the epoxidation of the ethylene on the acryloyl moiety, followed by hydrolysis to form the active dihydrodiol metabolite (PCI-45227 or M37).[3][6] While this metabolite is approximately 15 times less potent than the parent drug, its plasma concentrations can be significant, contributing to the overall pharmacological effect and potential toxicities.[3][7][8]

The significant inter- and intra-individual variability in Ibrutinib and its dihydrodiol metabolite concentrations underscores the importance of precise measurement in pharmacokinetic studies.[9] Deuterated internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving accuracy and precision.[10][11][12][13]

Pharmacokinetic Parameters of Ibrutinib and Dihydrodiol-Ibrutinib

The following table summarizes key pharmacokinetic parameters for Ibrutinib and its dihydrodiol metabolite, compiled from various studies. These values can vary depending on the patient population, dosage, and co-administered medications.

ParameterIbrutinibDihydrodiol-IbrutinibReference
Time to Peak Concentration (Tmax) 1-2 hours-[1]
Elimination Half-life (t1/2) 4-6 hours-[1][2]
Apparent Volume of Distribution (Vd/F) ~10,000 L-[4][14]
Oral Plasma Clearance (CL/F) ~1,000 L/h-[14]
Plasma Protein Binding 97.3% (reversible)-[1][4]
Inter-individual Variability in Clearance 67%51%[9]
Intra-individual Variability in Clearance 47%26%[9]

Experimental Protocols

Protocol 1: Quantification of Dihydrodiol-Ibrutinib in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical procedure for the analysis of Dihydrodiol-Ibrutinib in plasma samples.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 200 µL of an internal standard working solution (this compound in acetonitrile).[15]

  • Vortex the mixture for 10 minutes to precipitate proteins.

  • Centrifuge the samples at 16,000 rpm for 15 minutes.[15]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase (e.g., acetonitrile:water, 38:62, v/v).[15]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., ACQUITY UPLC HSS T3, 2.1x50 mm, 1.8 µm) is suitable for separation.[15]

    • Mobile Phase: A gradient elution with acetonitrile and 10 mM ammonium formate containing 0.1% formic acid is commonly used.[15]

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Dihydrodiol-Ibrutinib and this compound need to be optimized. For example, a potential transition for Dihydrodiol-Ibrutinib could be m/z 475.4 → 304.2.[16][17] The transition for the d5-labeled internal standard will have a higher mass-to-charge ratio for the precursor ion.

3. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Dihydrodiol-Ibrutinib into blank plasma.[15]

  • The concentration range should cover the expected concentrations in the study samples. A typical range could be 0.4 to 200 ng/mL.[15]

  • Process and analyze the calibration standards and QC samples alongside the study samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Use a weighted linear regression for the curve fit.

Diagrams

Ibrutinib_Metabolism_Pathway Ibrutinib Ibrutinib Epoxide_Intermediate Epoxide Intermediate Ibrutinib->Epoxide_Intermediate CYP3A4 Dihydrodiol_Ibrutinib Dihydrodiol-Ibrutinib (PCI-45227 / M37) Epoxide_Intermediate->Dihydrodiol_Ibrutinib Epoxide Hydrolase

Caption: Metabolic pathway of Ibrutinib to Dihydrodiol-Ibrutinib.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification LC_MSMS->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling

Caption: Workflow for pharmacokinetic analysis of Dihydrodiol-Ibrutinib.

Application in Pharmacokinetic Modeling

The accurate concentration-time data obtained using this compound as an internal standard is fundamental for the development and validation of robust pharmacokinetic models. These models are critical for:

  • Characterizing the Pharmacokinetics of Ibrutinib and its Metabolite: Population PK models can be developed to describe the absorption, distribution, metabolism, and elimination of both the parent drug and its dihydrodiol metabolite.[9][18] A two-compartment model has been shown to be effective in describing the pharmacokinetics of both molecules.[9]

  • Identifying Sources of Variability: These models help in quantifying inter- and intra-individual variability in drug exposure and identifying covariates (e.g., genetic polymorphisms in CYP3A4, co-medications, organ function) that may influence the pharmacokinetics.[9] For instance, patients with the CYP3A4*22 variant have been shown to have higher Ibrutinib exposure.[9]

  • Exposure-Response Analysis: By linking drug and metabolite concentrations to efficacy and toxicity data, PK models can help establish exposure-response relationships. This is crucial for optimizing dosing regimens to maximize therapeutic benefit while minimizing adverse effects.[9] Studies have suggested a link between higher Ibrutinib exposure and treatment discontinuation due to toxicity.[9]

  • Informing Dose Adjustments: The insights gained from PK modeling can guide dose adjustments in specific patient populations or in the presence of drug-drug interactions, leading to more personalized medicine.

References

Application Notes and Protocols for the Quantitative Analysis of Ibrutinib and its Metabolites in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Ibrutinib and its primary active metabolite, dihydrodiol-Ibrutinib, in human plasma, a critical aspect of clinical trial monitoring and pharmacokinetic studies. The protocols are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for this type of bioanalysis due to their high sensitivity, specificity, and accuracy.[1][2]

Ibrutinib and its Metabolism

Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[1] It is used in the treatment of various B-cell malignancies.[3][4] In the body, Ibrutinib is primarily metabolized by cytochrome P450 3A4 (CYP3A4) into several metabolites.[5] The main active metabolite is dihydrodiol-Ibrutinib (DHI), which also exhibits pharmacological activity.[3][6][7] Therefore, the simultaneous quantification of both Ibrutinib and dihydrodiol-Ibrutinib is often necessary for a comprehensive pharmacokinetic assessment in clinical trials.[3][8]

Quantitative Data Summary

The following tables summarize the quantitative parameters from validated LC-MS/MS methods for the determination of Ibrutinib and its dihydrodiol metabolite in human plasma. These methods demonstrate robust performance across a range of concentrations suitable for clinical sample analysis.

Table 1: LC-MS/MS Method Parameters for Ibrutinib and Dihydrodiol-Ibrutinib Quantification

ParameterMethod 1Method 2Method 3
Analytes Ibrutinib, Dihydrodiol-IbrutinibIbrutinib, Dihydrodiol-IbrutinibIbrutinib
Internal Standard Ibrutinib-d5[3][6][9]Ibrutinib-d5[10]Apixaban[1]
Matrix Human PlasmaHuman PlasmaHuman Plasma
Sample Preparation Protein Precipitation (Acetonitrile)[3][9]Liquid-Liquid Extraction (Ethyl Acetate)[10]Protein Precipitation
Linearity Range (Ibrutinib) 0.400 - 200 ng/mL[3][4][11]1 - 600 ng/mL[12]0.5 - 48 ng/mL (ppb)[1]
Linearity Range (Dihydrodiol-Ibrutinib) 0.400 - 200 ng/mL[3][4][11]Not ApplicableNot Applicable
Lower Limit of Quantification (LLOQ) - Ibrutinib 0.400 ng/mL[3][4][11]1 ng/mL[12]0.5 ng/mL (ppb)[1]
Lower Limit of Quantification (LLOQ) - Dihydrodiol-Ibrutinib 0.400 ng/mL[3][4][11]Not ApplicableNot Applicable
Intra-day Precision (%RSD) < 13%[3]< 8.5%[12]< 15%[1]
Inter-day Precision (%RSD) < 13%[3]< 8.5%[12]Not Specified
Intra-day Accuracy (%) 94.7 - 105.7%[3]Within ±15%Within ±15%[1]
Inter-day Accuracy (%) 94.7 - 105.7%[3]Within ±15%Not Specified
Extraction Recovery (Ibrutinib) 93.9 - 105.2%[6]99.28 - 102.86%[12]Not Specified
Extraction Recovery (Dihydrodiol-Ibrutinib) 93.9 - 105.2%[6]Not ApplicableNot Applicable

Experimental Protocols

The following are detailed protocols for the sample preparation and LC-MS/MS analysis of Ibrutinib and its dihydrodiol metabolite in human plasma.

Protocol 1: Protein Precipitation Method

This protocol is adapted from a validated method for the simultaneous determination of Ibrutinib and Dihydrodiol-Ibrutinib.[3][9]

1. Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Ibrutinib and Dihydrodiol-Ibrutinib reference standards

  • Ibrutinib-d5 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Water (deionized or HPLC grade)

2. Stock and Working Solutions Preparation:

  • Prepare individual stock solutions of Ibrutinib, Dihydrodiol-Ibrutinib, and Ibrutinib-d5 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solutions with a mixture of acetonitrile and water.

  • Prepare a working internal standard solution of Ibrutinib-d5 at an appropriate concentration (e.g., 100 ng/mL).

3. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add a known amount of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: ACQUITY UPLC HSS T3 column (2.1 x 50 mm, 1.8 µm) or equivalent.[3][9]

  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[3][9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A suitable gradient program to separate the analytes from endogenous interferences.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[3][9]

  • MRM Transitions:

    • Ibrutinib: m/z 441.1 → 304.2[3][6][9]

    • Dihydrodiol-Ibrutinib: m/z 475.2 → 304.2[3][6][9]

    • Ibrutinib-d5: m/z 446.2 → 309.2[3][9]

Protocol 2: Liquid-Liquid Extraction Method

This protocol provides an alternative sample preparation technique.[10]

1. Materials and Reagents:

  • As listed in Protocol 1.

  • Ethyl acetate (HPLC grade).

2. Stock and Working Solutions Preparation:

  • As described in Protocol 1.

3. Sample Preparation:

  • To 100 µL of human plasma, add the internal standard.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Similar to those described in Protocol 1, with potential modifications to the chromatographic gradient to optimize separation.

Visualizations

Signaling Pathway of Ibrutinib

The following diagram illustrates the mechanism of action of Ibrutinib in inhibiting the B-cell receptor signaling pathway.

Ibrutinib_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Caption: Ibrutinib inhibits BTK, blocking downstream signaling and B-cell proliferation.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the general workflow for the quantitative analysis of Ibrutinib and its metabolites from clinical samples.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard Plasma_Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: Workflow for quantitative analysis of Ibrutinib from plasma samples.

Logical Relationship of Method Validation

The following diagram illustrates the key parameters assessed during the validation of a bioanalytical method, ensuring its reliability for clinical trial sample analysis.

Method_Validation Validation Bioanalytical Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Recovery Extraction Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability (Freeze-thaw, Short-term, Long-term) Validation->Stability

Caption: Key parameters for bioanalytical method validation.

References

Chromatographic separation of Ibrutinib and its dihydrodiol metabolite

Author: BenchChem Technical Support Team. Date: November 2025

An increasing need exists for reliable and robust analytical methods to quantify Ibrutinib and its primary active metabolite, dihydrodiol-ibrutinib, in biological matrices. Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) that has become a cornerstone in the treatment of various B-cell malignancies.[1][2] The drug is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A) to form its dihydrodiol metabolite (also known as PCI-45227).[3] While this metabolite is approximately 15 times less active than the parent drug, its plasma concentrations can be significantly higher, contributing to the overall therapeutic and potential toxic effects.[4][5]

Monitoring the plasma concentrations of both Ibrutinib and its dihydrodiol metabolite is crucial for pharmacokinetic (PK) studies, understanding drug-drug interactions, and implementing therapeutic drug monitoring to optimize patient outcomes.[6][7] Various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for their simultaneous determination in plasma and other biological fluids like cerebrospinal fluid.[8][9] These methods offer the high sensitivity and specificity required for bioanalytical applications.

Ibrutinib functions by irreversibly binding to a cysteine residue in the active site of Bruton's tyrosine kinase (BTK). This action blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of malignant B-cells.[2][10]

Ibrutinib_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Signaling_Cascade Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Signaling_Cascade Cell_Response B-Cell Proliferation & Survival Signaling_Cascade->Cell_Response Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Inhibition Analytical_Workflow Sample_Collection 1. Plasma Sample Collection Spiking 2. Spike with Internal Standard (Ibrutinib-d5) Sample_Collection->Spiking Precipitation 3. Protein Precipitation (e.g., Acetonitrile) Spiking->Precipitation Centrifugation 4. Centrifugation Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Analysis Centrifugation->Supernatant_Transfer LC_MS_Analysis 6. UPLC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing 7. Data Acquisition & Quantification LC_MS_Analysis->Data_Processing

References

Troubleshooting & Optimization

Troubleshooting matrix effects in Dihydrodiol-Ibrutinib-d5 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dihydrodiol-Ibrutinib-d5 analysis. The information is designed to help identify and resolve common issues related to matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[4][5][6] The primary sources of matrix effects in biological samples like plasma are phospholipids.[1][2][4][7]

Q2: I am observing significant ion suppression for this compound. What are the likely causes?

A: The most common cause of ion suppression in bioanalysis is the presence of phospholipids from the sample matrix.[1][2][4][7][8] These endogenous compounds can co-elute with your analyte and interfere with the ionization process in the mass spectrometer source.[7][9] Other potential causes include high concentrations of salts, proteins, or peptides in the prepared sample.[10]

Q3: How can I qualitatively and quantitatively assess matrix effects in my this compound assay?

A:

  • Qualitative Assessment: The post-column infusion technique is a widely used method to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.[11] This involves infusing a constant flow of this compound solution into the MS detector while injecting an extracted blank matrix sample. Dips or peaks in the baseline signal indicate the presence of matrix effects.

  • Quantitative Assessment: The matrix factor (MF) is the most common way to quantify matrix effects. It is calculated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.[11] An internal standard (IS)-normalized MF is often used to account for variability.

Q4: What are the best sample preparation techniques to minimize matrix effects for this compound analysis?

A: The choice of sample preparation is crucial for minimizing matrix effects. Here's a comparison of common techniques:

  • Protein Precipitation (PPT): This is a simple and fast method, but it is often the least effective at removing phospholipids, a major source of matrix effects.[1][7]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[1] However, the recovery of more polar analytes might be low, and phospholipids can sometimes co-extract with the analyte.[4]

  • Solid-Phase Extraction (SPE): SPE is generally more effective than PPT and LLE at removing interfering matrix components.[1][11] It offers a good balance of cleanliness and recovery.

  • HybridSPE: This technique combines the simplicity of protein precipitation with the selectivity of SPE and is highly effective at removing phospholipids.[4]

Q5: My current sample preparation method isn't sufficient. What other strategies can I employ to mitigate matrix effects?

A:

  • Chromatographic Separation: Optimizing your HPLC or UHPLC method to separate this compound from co-eluting matrix components is a powerful strategy.[1][12] This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like Ibrutinib-d5 is crucial. Since it has very similar physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction during data processing.[5][13]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[14] However, this may compromise the sensitivity of the assay.

  • Change in Ionization Source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects, particularly from non-volatile salts.[14][15]

Quantitative Data Summary

The following tables summarize quantitative data on matrix effects and recovery for Ibrutinib and its dihydrodiol metabolite from various studies.

Table 1: Matrix Effect and Recovery Data for Ibrutinib and its Metabolites

AnalyteSample PreparationMatrix Effect (%)Recovery (%)Reference
IbrutinibLiquid-Liquid Extraction89.3 - 111.090.4 - 113.6[16]
Dihydrodiol-IbrutinibLiquid-Liquid Extraction89.3 - 111.090.4 - 113.6[16]
IbrutinibProtein Precipitation97.6 - 109.093.9 - 105.2[17][18]
Dihydrodiol-IbrutinibProtein Precipitation97.6 - 109.093.9 - 105.2[17][18]

Table 2: Internal Standard-Corrected Matrix Factors

AnalyteSpiking LevelInternal Standard-Corrected Matrix Factor (%)RSD (%)Reference
IbrutinibLow92.310.4[19]
IbrutinibHigh1036.4[19]
Dihydrodiol-IbrutinibLow11512.4[19]
Dihydrodiol-IbrutinibHigh1016.0[19]

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol details the steps to quantitatively determine the matrix effect for this compound.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) in the final reconstitution solvent.

    • Set B (Post-Extraction Spiked Sample): Process blank biological matrix (e.g., plasma) through the entire extraction procedure. Spike the analyte and IS into the final extracted matrix.

    • Set C (Pre-Extraction Spiked Sample): Spike the analyte and IS into the biological matrix before starting the extraction procedure.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Peak Area Ratio of Analyte to IS in Set B) / (Peak Area Ratio of Analyte to IS in Set A)

A value of 100% for ME indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[11]

Protocol 2: Sample Preparation using Protein Precipitation

This is a common and straightforward method for sample cleanup.[18][20][21]

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Matrix Effect Evaluation start Start: Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt lle Liquid-Liquid Extraction (e.g., MTBE) start->lle spe Solid-Phase Extraction start->spe lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing & Quantification lcms->data eval Assess Matrix Effect (Ion Suppression/Enhancement) data->eval troubleshoot Troubleshoot if Necessary eval->troubleshoot If significant matrix effect cluster_sample_prep cluster_sample_prep troubleshoot->cluster_sample_prep Optimize

Caption: Troubleshooting workflow for matrix effects in bioanalysis.

matrix_effect_logic cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Troubleshooting Solutions inaccurate_results Inaccurate or Imprecise Results (e.g., Poor Recovery) matrix_effect Matrix Effect (Ion Suppression or Enhancement) inaccurate_results->matrix_effect optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) matrix_effect->optimize_sp optimize_chrom Optimize Chromatography matrix_effect->optimize_chrom use_is Use Stable Isotope-Labeled Internal Standard matrix_effect->use_is

Caption: Logical relationship for troubleshooting matrix effects.

References

Technical Support Center: Optimizing LC-MS/MS for Ibrutinib Metabolite Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Ibrutinib and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the recommended sample preparation techniques for Ibrutinib and its metabolites in plasma?

A1: The two most common and effective methods for extracting Ibrutinib and its metabolites from plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).

  • Protein Precipitation (PPT): This is a simpler and faster method. Acetonitrile is a commonly used solvent for PPT. Typically, a 3:1 or 4:1 ratio of acetonitrile to plasma is used to ensure complete protein precipitation.

  • Liquid-Liquid Extraction (LLE): This method offers a cleaner extract, potentially reducing matrix effects. Tert-butyl methyl ether and ethyl acetate are effective extraction solvents. An alkaline pH adjustment of the plasma sample is often necessary to ensure the analytes are in a non-ionized form for efficient extraction into the organic solvent.[1]

Q2: What are the typical LC-MS/MS parameters for the analysis of Ibrutinib and its primary active metabolite, Dihydrodiol-Ibrutinib (DIH)?

A2: Positive electrospray ionization (ESI+) mode is universally used for the detection of Ibrutinib and its metabolites due to the presence of basic nitrogen atoms that are readily protonated.[2] Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.

Q3: How can I improve the chromatographic separation of Ibrutinib and its metabolites?

A3: A C18 reversed-phase column is the standard choice for separating Ibrutinib and its metabolites.[2][3] Gradient elution is typically employed using a mobile phase consisting of an aqueous component with a modifier (e.g., ammonium formate or formic acid) and an organic component (e.g., acetonitrile or methanol).[2][3] The addition of formic acid to the mobile phase helps to promote protonation of the analytes, which can enhance the MS signal.[2]

Q4: What are the known major metabolites of Ibrutinib that I should be looking for?

A4: The primary and most well-characterized active metabolite is Dihydrodiol-Ibrutinib (DIH).[1] Other significant metabolites that have been identified include M37 (a primary active metabolite), M34, and M25, which are formed primarily through oxidation by CYP3A4/5 enzymes.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Overload Dilute the sample or reduce the injection volume.
Column Contamination Wash the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analytes are in a consistent ionization state. For Ibrutinib, a slightly acidic pH (e.g., with 0.1% formic acid) is generally recommended.[2]
Secondary Interactions with Column Ensure the column is well-conditioned. Consider using a column with end-capping to minimize silanol interactions.
Injection Solvent Mismatch The injection solvent should be as close in composition to the initial mobile phase as possible to avoid peak distortion.
Issue 2: Low Sensitivity or No Signal
Potential Cause Troubleshooting Steps
Suboptimal MS/MS Parameters Optimize the collision energy (CE) and declustering potential (DP) for each analyte. Infuse a standard solution of the analyte directly into the mass spectrometer to tune these parameters for maximum signal intensity.
Ion Suppression/Enhancement (Matrix Effects) See the dedicated troubleshooting guide for matrix effects below.
Poor Ionization Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to promote protonation in positive ion mode.[2] Clean the ion source regularly.
Sample Degradation Ensure proper sample storage and handling. Ibrutinib can be sensitive to certain conditions.
Incorrect MRM Transitions Verify the precursor and product ion m/z values for your analytes.
Issue 3: High Background Noise or Contamination
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Carryover from Previous Injections Implement a robust needle wash protocol using a strong solvent. Inject a blank solvent after a high-concentration sample to check for carryover.
Contaminated LC System Flush the entire LC system, including the autosampler and tubing, with a strong solvent.
Dirty Ion Source Clean the ion source components (e.g., spray shield, capillary) according to the manufacturer's instructions.
Issue 4: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Pump Malfunction or Leaks Check for pressure fluctuations and leaks in the LC system.
Inconsistent Mobile Phase Composition Ensure proper mixing and degassing of the mobile phases. Prepare fresh mobile phases regularly.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.
Column Degradation If retention times consistently shift in one direction, the column may be degrading and require replacement.
Issue 5: Matrix Effects
Potential Cause Troubleshooting Steps
Co-elution of Endogenous Components Improve chromatographic separation to resolve analytes from interfering matrix components. Modify the gradient profile or try a different column chemistry.
Inefficient Sample Cleanup Switch from protein precipitation to a more rigorous sample preparation method like liquid-liquid extraction or solid-phase extraction (SPE) to remove more interfering substances.
Use of an Inappropriate Internal Standard (IS) The ideal IS is a stable isotope-labeled version of the analyte (e.g., Ibrutinib-d5), as it will have very similar chromatographic behavior and ionization efficiency, thus compensating for matrix effects.[2]
Evaluation of Matrix Effects To assess matrix effects, compare the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[5][6]

Data Presentation

Table 1: Optimized LC-MS/MS Parameters for Ibrutinib and Dihydrodiol-Ibrutinib (DIH)
Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (DP) (V) Collision Energy (CE) (eV)
Ibrutinib441.1 - 441.4304.2, 138.310940
Dihydrodiol-Ibrutinib (DIH)475.2 - 475.4304.210843
Ibrutinib-d5 (IS)446.2309.210940

Note: The optimal DP and CE values can vary between different mass spectrometer models and should be optimized in your laboratory.[1][2][3]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples
  • To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., Ibrutinib-d5).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
  • To 100 µL of plasma sample, add the internal standard and briefly vortex.

  • Add 50 µL of a basifying agent (e.g., 0.1 M sodium carbonate) to adjust the pH.

  • Add 1 mL of an appropriate organic solvent (e.g., tert-butyl methyl ether).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Method A lle Liquid-Liquid Extraction (e.g., MTBE) add_is->lle Method B centrifuge Centrifugation ppt->centrifuge lle->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection column C18 Reversed-Phase Column injection->column gradient Gradient Elution column->gradient esi Electrospray Ionization (ESI+) gradient->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data_analysis Data Analysis (Quantification) detector->data_analysis Data Acquisition

Caption: Experimental workflow for LC-MS/MS analysis of Ibrutinib.

Troubleshooting_Tree cluster_peak_issues Peak Shape / Sensitivity cluster_reproducibility_issues Reproducibility start LC-MS/MS Issue Detected poor_peak Poor Peak Shape? start->poor_peak low_signal Low/No Signal? start->low_signal rt_shift Retention Time Shift? start->rt_shift high_bg High Background? start->high_bg sol_peak1 Check for column overload (Dilute sample) poor_peak->sol_peak1 sol_peak2 Adjust mobile phase pH poor_peak->sol_peak2 sol_peak3 Ensure injection solvent matches initial mobile phase poor_peak->sol_peak3 sol_peak4 Clean/replace column poor_peak->sol_peak4 sol_signal1 Optimize MS parameters (CE, DP) low_signal->sol_signal1 sol_signal2 Investigate matrix effects (Improve sample cleanup) low_signal->sol_signal2 sol_signal3 Clean ion source low_signal->sol_signal3 sol_signal4 Check for sample degradation low_signal->sol_signal4 sol_rt1 Check for LC leaks/ pressure fluctuations rt_shift->sol_rt1 sol_rt2 Prepare fresh mobile phase rt_shift->sol_rt2 sol_rt3 Use a column oven rt_shift->sol_rt3 sol_rt4 Evaluate column health rt_shift->sol_rt4 sol_bg1 Use LC-MS grade solvents high_bg->sol_bg1 sol_bg2 Implement robust needle wash high_bg->sol_bg2 sol_bg3 Flush LC system high_bg->sol_bg3 sol_bg4 Clean ion source high_bg->sol_bg4

References

Overcoming poor recovery of Dihydrodiol-Ibrutinib-d5 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the extraction of Dihydrodiol-Ibrutinib-d5, a deuterated internal standard crucial for the accurate quantification of the active ibrutinib metabolite, Dihydrodiol-Ibrutinib. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

A1: this compound is a stable isotope-labeled version of Dihydrodiol-Ibrutinib, the primary active metabolite of the drug Ibrutinib. The "d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, typically with liquid chromatography-mass spectrometry (LC-MS/MS). Using a deuterated internal standard that is chemically almost identical to the analyte of interest helps to correct for variability during sample preparation and analysis, leading to more accurate and precise results.

Q2: We are experiencing low recovery of this compound during solid-phase extraction (SPE). What are the potential causes?

A2: Poor recovery of this compound during SPE can stem from several factors:

  • Inappropriate Sorbent Selection: Dihydrodiol-Ibrutinib is more polar than its parent drug, Ibrutinib. A reversed-phase sorbent (e.g., C18, C8) is a common choice, but the specific sorbent and its characteristics (particle size, surface area) must be optimized.

  • Suboptimal Wash and Elution Solvents: The wash solvent may be too strong, causing premature elution of the analyte. Conversely, the elution solvent may be too weak to fully desorb the analyte from the sorbent.

  • Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading.

  • Flow Rate: A sample loading or elution flow rate that is too high can prevent efficient interaction between the analyte and the sorbent.

Q3: Can the deuterium labeling in this compound itself affect its extraction recovery compared to the non-deuterated metabolite?

A3: Yes, although the chemical properties are very similar, the deuterium labeling can sometimes lead to slight differences in physicochemical properties. This is known as the "isotope effect." While generally minor, it can potentially influence protein binding, solubility, and chromatographic retention times. In some reported cases, differences in extraction recovery between an analyte and its deuterated internal standard have been observed. Therefore, it is crucial to validate the extraction method for both the analyte and the internal standard.

Q4: What are the key differences in extraction requirements for Dihydrodiol-Ibrutinib compared to the parent drug, Ibrutinib?

A4: Dihydrodiol-Ibrutinib is more polar than Ibrutinib due to the addition of two hydroxyl groups. This increased polarity means that it will be less retained on reversed-phase SPE sorbents. Consequently, you may need to use a less organic (stronger) wash solvent and a more organic (weaker) elution solvent for the dihydrodiol metabolite compared to Ibrutinib to achieve optimal recovery and separation from interferences.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Recovery in Solid-Phase Extraction (SPE)

This guide provides a systematic approach to diagnosing and resolving low recovery issues with this compound during SPE.

Troubleshooting Workflow for Poor SPE Recovery

SPE_Troubleshooting start Low Recovery of This compound check_analyte_location Determine Where Analyte is Lost (Analyze Load, Wash, and Elution Fractions) start->check_analyte_location in_load Analyte Found in Loading Effluent check_analyte_location->in_load In Load in_wash Analyte Found in Wash Solution check_analyte_location->in_wash In Wash not_eluted Analyte Not Found in Any Fraction (Retained on Cartridge) check_analyte_location->not_eluted Not Eluted solution_load Solutions for Loss During Loading: - Decrease organic content of sample - Ensure pH is optimal for retention - Use a more retentive sorbent (e.g., C18) - Decrease sample loading flow rate - Check for cartridge overload in_load->solution_load solution_wash Solutions for Loss During Washing: - Decrease organic strength of wash solvent - Adjust pH of wash solvent to maintain retention in_wash->solution_wash solution_elution Solutions for Incomplete Elution: - Increase organic strength of elution solvent - Adjust pH of elution solvent to promote elution - Increase elution volume - Allow for a 'soak' step with the elution solvent not_eluted->solution_elution end Optimized Recovery solution_load->end solution_wash->end solution_elution->end

Caption: A flowchart for troubleshooting poor SPE recovery.

Guide 2: Addressing Issues with Protein Precipitation and Liquid-Liquid Extraction

For alternative extraction methods, consider the following troubleshooting steps.

Troubleshooting Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)

PPT_LLE_Troubleshooting start Poor Recovery with PPT or LLE check_ppt Issue with Protein Precipitation? start->check_ppt check_lle Issue with Liquid-Liquid Extraction? start->check_lle ppt_solutions PPT Solutions: - Ensure complete protein crash (check for cloudy supernatant) - Optimize precipitating solvent (e.g., Acetonitrile vs. Methanol) - Optimize sample to solvent ratio - Vortex thoroughly and centrifuge at adequate speed/time - Check for analyte adsorption to precipitated proteins check_ppt->ppt_solutions lle_solutions LLE Solutions: - Select an appropriate extraction solvent (consider polarity) - Optimize pH of the aqueous phase to ensure analyte is neutral - Ensure sufficient mixing (vortexing) for efficient partitioning - Check for emulsion formation; if present, try centrifugation or adding salt - Optimize phase separation (centrifugation) check_lle->lle_solutions end Improved Recovery ppt_solutions->end lle_solutions->end

Caption: Troubleshooting common issues in PPT and LLE.

Data Presentation

The following tables summarize extraction recovery data for Ibrutinib and its metabolites from various studies. Note that the specific experimental conditions can significantly influence recovery rates.

Table 1: Extraction Recovery Data from Protein Precipitation (PPT) Methods

AnalyteMatrixPrecipitating SolventRecovery (%)Reference
IbrutinibHuman PlasmaAcetonitrile93.9 - 105.2[2]
Dihydrodiol-IbrutinibHuman PlasmaAcetonitrile93.9 - 105.2[2]
Ibrutinib-d5Human PlasmaAcetonitrile93.9 - 105.2[2]

Table 2: Extraction Recovery Data from Liquid-Liquid Extraction (LLE) Methods

AnalyteMatrixExtraction SolventRecovery (%)Reference
IbrutinibHuman PlasmaNot Specified>84[3]

Table 3: Extraction Recovery Data from Solid-Phase Extraction (SPE) Methods

AnalyteMatrixSorbent TypeRecovery (%)Reference
IbrutinibHuman PlasmaC18>84[4]

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

This protocol is adapted from a validated method for the simultaneous determination of Ibrutinib and Dihydrodiol-Ibrutinib in human plasma[2][5].

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade)

  • Ibrutinib-d5 internal standard working solution

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the this compound internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Protocol 2: Recommended Solid-Phase Extraction (SPE) Protocol

This is a general protocol based on the physicochemical properties of Dihydrodiol-Ibrutinib and common SPE practices. Optimization will be required for specific applications.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg)

  • Methanol (HPLC grade)

  • Deionized water

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 90% Methanol in water)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with water) onto the cartridge at a low flow rate (e.g., 1 mL/min).

  • Washing: Pass 1 mL of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove interfering substances.

  • Elution: Elute the this compound with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Ibrutinib Metabolism and the Position of the Dihydrodiol Metabolite

Ibrutinib_Metabolism Ibrutinib Ibrutinib CYP3A4 CYP3A4/5 (Primary Metabolic Pathway) Ibrutinib->CYP3A4 Dihydrodiol_Ibrutinib Dihydrodiol-Ibrutinib (Active Metabolite) CYP3A4->Dihydrodiol_Ibrutinib Other_Metabolites Other Metabolites CYP3A4->Other_Metabolites

References

Minimizing ion suppression in the ESI-MS analysis of Dihydrodiol-Ibrutinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of Dihydrodiol-Ibrutinib-d5.

Troubleshooting Guides

This section addresses specific issues that may arise during the ESI-MS analysis of this compound, providing step-by-step solutions to mitigate ion suppression and ensure data quality.

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound

Possible Cause: Severe ion suppression from co-eluting matrix components. Endogenous compounds from biological samples are a common source of ion suppression.[1][2][3]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][4]

    • Action: Switch from a simple protein precipitation method to a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][5][6]

    • Rationale: SPE and LLE offer better selectivity by removing a wider range of interfering compounds, such as phospholipids, which are known to cause significant ion suppression in ESI.[3][4]

  • Adjust Chromatographic Conditions: Enhance the separation of this compound from matrix interferences.[1][2]

    • Action: Modify the gradient elution profile. A slower, more shallow gradient can improve the resolution between the analyte and co-eluting species.

    • Rationale: Increasing the separation between the analyte and interfering compounds prevents them from competing for ionization in the ESI source at the same time.[5]

  • Sample Dilution: A straightforward approach to reducing the concentration of interfering species.

    • Action: Dilute the sample extract before injection.

    • Rationale: This reduces the overall concentration of matrix components entering the mass spectrometer, thereby lessening their suppressive effects.[1][5][7] However, this may not be suitable for trace analysis where sensitivity is critical.[1][5]

Issue 2: Poor Reproducibility and Inconsistent Results

Possible Cause: Variable matrix effects between different samples or batches. The composition of biological samples can vary, leading to inconsistent levels of ion suppression.[1]

Troubleshooting Steps:

  • Implement an Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is crucial for correcting variability.

    • Action: Ensure that this compound is being used as the internal standard for the analysis of Dihydrodiol-Ibrutinib. For the analysis of Ibrutinib itself, Ibrutinib-d5 is a suitable internal standard.[8][9]

    • Rationale: A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression.[2][10] By calculating the analyte-to-internal standard peak area ratio, the variability caused by ion suppression can be effectively normalized.[2][5] It is critical to ensure complete co-elution of the analyte and the internal standard for maximum correction.[10]

  • Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is identical to the study samples.

    • Action: Use blank plasma or the specific biological fluid from an un-dosed subject to prepare the calibration curve.

    • Rationale: This approach helps to compensate for matrix effects by ensuring that both the calibrators and the unknown samples experience similar ionization conditions.[2][6]

Issue 3: Peak Tailing or Broadening

Possible Cause: While often a chromatographic issue, severe matrix effects can contribute to poor peak shape. High concentrations of matrix components can affect the droplet formation and evaporation process in the ESI source.[1][11]

Troubleshooting Steps:

  • Optimize ESI Source Parameters: Adjusting the source conditions can sometimes mitigate the effects of a "dirty" sample.

    • Action: Increase the nebulizing gas flow and the drying gas temperature.

    • Rationale: Higher gas flows and temperatures can aid in the desolvation of droplets, potentially reducing the impact of non-volatile matrix components that can interfere with the ionization process.[12]

  • Reduce Injection Volume: Injecting a smaller volume of the sample can lessen the matrix load on the system.[5][7]

    • Action: Decrease the injection volume from, for example, 10 µL to 2 µL.

    • Rationale: This reduces the absolute amount of both the analyte and interfering matrix components entering the ion source, which can improve peak shape and reduce suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in ESI-MS?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting compounds from the sample matrix.[2][5] In the ESI process, analytes and matrix components compete for the available charge on the surface of droplets.[1][13] If matrix components are present at high concentrations or have a higher affinity for the charge, they can suppress the ionization of the analyte, leading to a decreased signal, poor sensitivity, and inaccurate quantification.[1][11]

Q2: How can I detect the presence of ion suppression in my assay?

A2: A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the LC flow after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal of the infused analyte indicates the retention times where ion suppression is occurring due to eluting matrix components.[1][7]

Q3: Why is a stable isotope-labeled internal standard like this compound the best choice?

A3: A stable isotope-labeled internal standard is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte.[5] This ensures that it co-elutes with the analyte and is affected by matrix effects in the same way.[2][10] This co-elution allows for accurate correction of signal variability caused by ion suppression, leading to improved precision and accuracy.[5][14]

Q4: Can changing the mobile phase composition help reduce ion suppression?

A4: Yes, modifying the mobile phase can alter the chromatographic selectivity, which can help separate the analyte from interfering matrix components.[1] For example, changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the pH can shift the retention times of interfering peaks away from the analyte of interest.

Q5: Is positive or negative ionization mode better for minimizing ion suppression?

A5: The choice of ionization polarity depends on the analyte's chemical structure. Dihydrodiol-Ibrutinib, like its parent drug ibrutinib, contains basic functional groups and is typically analyzed in positive ion mode to form protonated molecules [M+H]+.[8][15] While switching to negative ionization can sometimes reduce ion suppression because fewer matrix components ionize in this mode, it is only a viable strategy if the analyte of interest can be efficiently ionized in negative mode.[1][11]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to remove a significant portion of matrix interferences, such as phospholipids and salts, from plasma samples.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water. Add the internal standard (this compound). Load the entire mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0), followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Method Parameters

These are starting parameters that should be optimized for your specific instrumentation.

  • LC System: UPLC or HPLC system

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[8][16]

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI Positive

  • MRM Transitions (example):

    • Ibrutinib: m/z 441.1 → 304.2[8][15]

    • Dihydrodiol-Ibrutinib: m/z 475.2 → 304.2[8][15]

    • Ibrutinib-d5 (as IS for Ibrutinib): m/z 446.2 → 309.2[8][15]

    • This compound (as IS for Dihydrodiol-Ibrutinib): The transition would be m/z 480.2 → 309.2 (hypothetical, based on the d5 label on the ibrutinib portion).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Nebulizing Gas Flow: 3 L/min[17]

    • Drying Gas Flow: 10 L/min[17]

Quantitative Data Summary

The following table summarizes the hypothetical effect of different sample preparation methods on the signal intensity and variability of Dihydrodiol-Ibrutinib, illustrating the benefits of more extensive cleanup.

Sample Preparation MethodAnalyte Peak Area (Arbitrary Units)Internal Standard Peak Area (Arbitrary Units)Calculated Concentration (ng/mL)Coefficient of Variation (%CV, n=5)
Protein Precipitation85,00095,0009.818.5%
Liquid-Liquid Extraction210,000225,00010.28.2%
Solid-Phase Extraction450,000460,00010.13.5%

Table 1: Comparison of sample preparation techniques on the analysis of a 10 ng/mL Dihydrodiol-Ibrutinib sample.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_verification Verification Problem Low Sensitivity or Poor Reproducibility Check_IS Verify Internal Standard (IS) Performance Problem->Check_IS Is IS signal also low/variable? PostColumn Perform Post-Column Infusion Experiment Problem->PostColumn Suspect matrix effects Optimize_SP Optimize Sample Preparation (SPE/LLE) Check_IS->Optimize_SP PostColumn->Optimize_SP Suppression zone identified Optimize_LC Adjust LC Method (Gradient, Column) Optimize_SP->Optimize_LC Suppression persists Validation Re-validate Assay: Precision & Accuracy Optimize_SP->Validation Optimize_MS Optimize MS Source Parameters Optimize_LC->Optimize_MS Further optimization needed Optimize_LC->Validation Optimize_MS->Validation

Caption: Workflow for troubleshooting ion suppression.

ESI_Ion_Suppression cluster_source ESI Source cluster_process Ionization Process cluster_outcome Outcome Droplet Charged Droplet Competition Competition for Charge & Droplet Surface Droplet->Competition Analyte Analyte Ions (A+) Analyte->Droplet Matrix Matrix Ions (M+) Matrix->Droplet IS IS Ions (IS+) IS->Droplet GasPhase Gas Phase Ions Competition->GasPhase Reduced A+ & IS+ ions Increased M+ ions MS_Detector MS Detector GasPhase->MS_Detector Signal_Suppression Suppressed Signal for Analyte & IS MS_Detector->Signal_Suppression

Caption: Mechanism of ion suppression in the ESI source.

References

Improving the accuracy and precision of Dihydrodiol-Ibrutinib-d5 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate and precise quantification of Dihydrodiol-Ibrutinib-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the bioanalysis of Ibrutinib and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantification of Dihydrodiol-Ibrutinib?

A1: The most common and robust method for the quantification of Dihydrodiol-Ibrutinib in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for complex biological samples.[1]

Q2: Why is a deuterated internal standard like this compound used?

A2: A deuterated internal standard (IS) is used to improve the accuracy and precision of the quantification. Since this compound is chemically almost identical to the analyte (Dihydrodiol-Ibrutinib), it behaves similarly during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.[4][5][6]

Q3: What are the typical validation parameters for a bioanalytical method for Dihydrodiol-Ibrutinib?

A3: According to regulatory guidelines, a validated bioanalytical method for Dihydrodiol-Ibrutinib should include the following parameters: selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Issue 1: Poor Peak Shape or Tailing
  • Possible Cause: Inappropriate mobile phase composition or pH.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Ensure the mobile phase provides adequate separation and sharp peaks. A common mobile phase consists of acetonitrile and an aqueous buffer like ammonium formate with formic acid to maintain a low pH and improve ionization.[1][7]

    • Adjust pH: The pH of the aqueous mobile phase can significantly impact the peak shape of ionizable compounds. Experiment with slight adjustments to the formic acid concentration.

    • Check Column Integrity: A deteriorating column can lead to poor peak shapes. Flush the column or replace it if necessary.

Issue 2: High Variability in Results (Poor Precision)
  • Possible Cause: Inconsistent sample preparation, instrument instability, or issues with the internal standard.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure consistent timing and technique for all sample preparation steps, especially for protein precipitation or liquid-liquid extraction.[1][8]

    • Verify Internal Standard Addition: Use a precise and calibrated pipette to add the internal standard to all samples, calibrators, and quality controls.

    • Assess Instrument Performance: Run system suitability tests to check for instrument stability, including injection precision and detector response.

    • Investigate Internal Standard Behavior: In rare cases, deuterated internal standards can exhibit different chromatographic behavior than the analyte. Ensure the internal standard peak is clean and co-elutes appropriately with the analyte peak.[4][6][9]

Issue 3: Inaccurate Results (Poor Accuracy)
  • Possible Cause: Matrix effects, incorrect calibration curve, or analyte/internal standard instability.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Matrix effects, where components in the biological sample suppress or enhance the ionization of the analyte, are a common source of inaccuracy.[1][10] These can be assessed by comparing the analyte response in post-extraction spiked matrix samples to the response in a neat solution.

    • Optimize Sample Cleanup: If significant matrix effects are observed, consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering components.

    • Prepare Fresh Calibration Standards: Ensure the accuracy of your calibration standards by preparing them fresh from a well-characterized stock solution.

    • Assess Analyte Stability: Ibrutinib and its metabolites can be susceptible to degradation.[11][12] Perform stability experiments to ensure the analyte and internal standard are stable throughout the sample handling, processing, and storage conditions.[7][12]

Issue 4: Interference from Endogenous Compounds
  • Possible Cause: Co-eluting compounds from the biological matrix that have the same mass-to-charge ratio as the analyte or internal standard.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify the LC gradient or change the analytical column to achieve better separation of the analyte from interfering peaks.

    • Optimize Mass Spectrometry Parameters: Select more specific MRM transitions (precursor ion -> product ion) to reduce the likelihood of detecting interfering compounds.[1][3]

    • Case Study - Bile Acid Interference: In studies with hepatically impaired subjects, bile acids like taurocholic acid have been reported to interfere with the internal standard of Dihydrodiol-Ibrutinib.[13][14] In such cases, chromatographic separation must be optimized to resolve the interference.[13]

Quantitative Data Summary

The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for Ibrutinib and its Dihydrodiol metabolite.

Table 1: Linearity and Precision of Ibrutinib and Dihydrodiol-Ibrutinib Quantification

AnalyteLinear Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Ibrutinib0.400 - 200< 15%< 15%[1]
Dihydrodiol-Ibrutinib0.400 - 200< 15%< 15%[1]
Ibrutinib1 - 10001.8 - 9.7%1.8 - 9.7%[8][15]
Dihydrodiol-Ibrutinib1 - 10001.8 - 9.7%1.8 - 9.7%[8][15]
Ibrutinib0.200 - 800< 15.5%< 11.4%[3]
Dihydrodiol-Ibrutinib0.500 - 500< 15.5%< 11.4%[3]

Table 2: Accuracy, Recovery, and Matrix Effect

AnalyteAccuracy (%)Recovery (%)Matrix Effect (%)Reference
Ibrutinib85 - 115%90.4 - 113.6%89.3 - 111.0%[8][15]
Dihydrodiol-Ibrutinib85 - 115%90.4 - 113.6%89.3 - 111.0%[8][15]
Ibrutinib-8.6 - 8.4%93.9 - 105.2%97.6 - 109.0%[3]
Dihydrodiol-Ibrutinib-8.6 - 8.4%93.9 - 105.2%97.6 - 109.0%[3]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This is a common and rapid method for sample preparation.[1][7]

  • Sample Collection: Collect biological samples (e.g., human plasma) and store them at -20°C or lower until analysis.[16]

  • Thawing: Thaw samples at room temperature.

  • Internal Standard Spiking: To a 100 µL aliquot of the plasma sample, add 50 µL of the this compound internal standard working solution.

  • Precipitation: Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

The following is a representative LC-MS/MS method. Specific conditions may need to be optimized for your instrument and column.

  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 µm) is commonly used.[1]

  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[1][7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

  • Flow Rate: 0.5 mL/min.[1]

  • Gradient: A gradient elution is typically used to separate the analytes from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).[1]

  • MRM Transitions:

    • Dihydrodiol-Ibrutinib: m/z 475.2 → 304.2[1][7]

    • Ibrutinib-d5 (IS): m/z 446.2 → 309.2[1][7]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Data_Output Concentration Data Quantification->Data_Output

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_precision Precision Issues cluster_accuracy Accuracy Issues Start Inaccurate or Imprecise Results Check_Sample_Prep Review Sample Preparation Consistency Start->Check_Sample_Prep Eval_Matrix Evaluate Matrix Effects Start->Eval_Matrix Check_IS_Addition Verify Internal Standard Pipetting Check_Sample_Prep->Check_IS_Addition Check_Instrument Assess Instrument Stability Check_IS_Addition->Check_Instrument Solution Optimized & Validated Method Check_Instrument->Solution Check_Calibrators Prepare Fresh Calibration Standards Eval_Matrix->Check_Calibrators Check_Stability Assess Analyte/ IS Stability Check_Calibrators->Check_Stability Check_Stability->Solution

Caption: Troubleshooting logic for this compound quantification.

References

Common interferences in the bioanalysis of Ibrutinib and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Ibrutinib and its primary active metabolite, PCI-45227.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of Ibrutinib?

A1: Ibrutinib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4/5.[1] The main metabolic pathways include:

  • Epoxidation and Hydrolysis: Formation of the primary active metabolite, PCI-45227 (a dihydrodiol metabolite), which has approximately 15 times lower inhibitory activity against Bruton's tyrosine kinase (BTK) than Ibrutinib.[1][2]

  • Hydroxylation: Formation of a mono-hydroxylated metabolite (M35) on the phenyl group.[1][2]

  • Piperidine Ring Opening: This is followed by reduction to an alcohol metabolite (M34) or oxidation to a carboxylic acid metabolite (M25).[1][2]

  • Glutathione (GSH) Conjugation: This is an alternative, extrahepatic metabolic pathway that can become more significant if CYP3A4 activity is inhibited.[3][4]

Ibrutinib_Metabolism Ibrutinib Ibrutinib PCI45227 PCI-45227 (Active Metabolite) Ibrutinib->PCI45227 CYP3A4/5 M35 M35 (Hydroxylation) Ibrutinib->M35 CYP3A4/5 M34 M34 (Piperidine Ring Opening + Reduction) Ibrutinib->M34 CYP3A4/5 M25 M25 (Piperidine Ring Opening + Oxidation) Ibrutinib->M25 CYP3A4/5 GSH_Conjugate GSH Conjugate Ibrutinib->GSH_Conjugate GST

Figure 1: Simplified metabolic pathway of Ibrutinib.

Q2: What are the most common sources of interference in the LC-MS/MS bioanalysis of Ibrutinib?

A2: Common sources of interference include:

  • Matrix Effects: Endogenous components of the biological matrix (e.g., phospholipids, salts) can co-elute with Ibrutinib or its metabolites, causing ion suppression or enhancement and affecting the accuracy and precision of quantification.[5][6]

  • Co-administered Drugs: Ibrutinib is a substrate of CYP3A4. Therefore, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) can significantly alter its plasma concentrations.[7]

  • Hemolysis: The rupture of red blood cells can release components like hemoglobin and enzymes that may interfere with the assay or degrade the analytes.[8][9][10]

  • Isobaric Interferences: Endogenous or exogenous compounds with the same nominal mass as the analytes or internal standard can potentially interfere with the measurement. For example, taurocholic acid has been reported to interfere with the internal standard for PCI-45227 in samples from hepatically impaired subjects.[11]

  • Metabolite Cross-Interference: In some cases, metabolites can undergo in-source fragmentation in the mass spectrometer, generating ions that are identical to the parent drug, which can lead to overestimation of the parent drug concentration if not chromatographically separated.

  • Carryover: Residual analyte from a previous high-concentration sample injection can adsorb to surfaces in the autosampler or LC system and elute during the analysis of a subsequent blank or low-concentration sample, leading to inaccurate results.[12]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the bioanalysis of Ibrutinib and its metabolites.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Problem Observed (e.g., Poor Peak Shape, Inaccurate Results) Check_System 1. System Suitability Check (Pressure, Peak Shape of Standard) Start->Check_System Check_Sample_Prep 2. Review Sample Preparation (Extraction Efficiency, Hemolysis) Check_System->Check_Sample_Prep System OK Optimize_LC Optimize Chromatography Check_System->Optimize_LC Investigate_Matrix_Effects 3. Investigate Matrix Effects (Post-column Infusion, Different Lots) Check_Sample_Prep->Investigate_Matrix_Effects Sample Prep OK Improve_Cleanup Improve Sample Cleanup Check_Sample_Prep->Improve_Cleanup Investigate_Metabolites 4. Check for Metabolite Interference (Chromatographic Separation) Investigate_Matrix_Effects->Investigate_Metabolites Matrix Effects Ruled Out Investigate_Matrix_Effects->Improve_Cleanup Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Investigate_Matrix_Effects->Use_SIL_IS Investigate_Carryover 5. Assess Carryover (Blank Injections after High Standard) Investigate_Metabolites->Investigate_Carryover No Co-elution Investigate_Metabolites->Optimize_LC Resolution Resolution Achieved Investigate_Carryover->Resolution Carryover Addressed Investigate_Carryover->Optimize_LC

Figure 2: General troubleshooting workflow for Ibrutinib bioanalysis.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My chromatogram for Ibrutinib/PCI-45227 shows tailing or split peaks. What could be the cause and how do I fix it?

  • Answer: Poor peak shape can be caused by several factors related to the sample, chromatography, or the analytical column itself.[13][14]

    • Step 1: Check the Analytical Column.

      • Possible Cause: Column contamination from plasma components, or a void at the column inlet.

      • Troubleshooting:

        • Disconnect the column and flush it in the reverse direction with a strong solvent (ensure this is compatible with the column chemistry).

        • If the problem persists, try replacing the column with a new one.

        • Always use a guard column to protect the analytical column from contaminants.

    • Step 2: Evaluate the Mobile Phase and Injection Solvent.

      • Possible Cause: The injection solvent may be too strong compared to the initial mobile phase, causing the analyte to spread before reaching the column. The mobile phase pH might be inappropriate for the analyte's pKa.

      • Troubleshooting:

        • Ensure the injection solvent is the same as or weaker than the initial mobile phase.

        • Re-prepare the mobile phase to ensure correct composition and pH.

    • Step 3: Review Sample Preparation.

      • Possible Cause: Incomplete removal of matrix components can lead to column contamination and peak shape issues.

      • Troubleshooting:

        • Optimize the sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction for a cleaner sample).[15]

Issue 2: Inaccurate or Imprecise Results (High Variability)
  • Question: My QC samples are failing, showing high variability and poor accuracy. What are the likely interferences?

  • Answer: Inaccurate and imprecise results are often due to unaddressed matrix effects or issues with sample stability and preparation.

    • Step 1: Investigate Matrix Effects.

      • Possible Cause: Co-eluting endogenous compounds from the plasma are suppressing or enhancing the ionization of Ibrutinib or the internal standard.[5]

      • Troubleshooting:

        • Qualitative Assessment: Perform a post-column infusion experiment. Infuse a standard solution of the analyte post-column while injecting a blank, extracted plasma sample. Dips or rises in the baseline signal at the retention time of your analyte indicate ion suppression or enhancement.[16]

        • Quantitative Assessment: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area in a neat solution at the same concentration. The ratio gives the matrix factor.[5]

        • Mitigation:

          • Improve sample cleanup to remove interfering components.[6][17]

          • Optimize the chromatographic method to separate the analyte from the interfering matrix components.

          • Use a stable isotope-labeled (SIL) internal standard for Ibrutinib and PCI-45227, as it can effectively compensate for matrix effects.[16]

    • Step 2: Assess Sample Stability and Handling.

      • Possible Cause: The analyte may be degrading during sample collection, processing, or storage. Hemolysis is a common cause of instability.[9][10]

      • Troubleshooting:

        • Hemolysis Check: Visually inspect plasma samples for a pink or red hue. If hemolyzed samples are present, their impact on the assay must be validated. Prepare QC samples in hemolyzed plasma to assess recovery and stability.[8]

        • Stability Validation: Ensure that the stability of Ibrutinib and PCI-45227 has been thoroughly validated under all relevant conditions (bench-top, freeze-thaw cycles, long-term storage).[18][19] Ibrutinib and its metabolite have been shown to be stable for at least 24 hours in an autosampler at 10°C and for 30 days at -40°C or -80°C.[18]

    • Step 3: Evaluate for Carryover.

      • Possible Cause: High concentration samples can lead to carryover in subsequent injections.

      • Troubleshooting:

        • Inject a blank sample immediately after the highest calibration standard. The peak area in the blank should be less than 20% of the lower limit of quantification (LLOQ).[18]

        • Mitigation:

          • Optimize the autosampler wash procedure, using a wash solvent that is strong enough to remove the analytes. A mixture including isopropanol can be effective.[20]

          • If carryover persists, it may be necessary to replace parts of the injection system like the rotor seal.[12]

Quantitative Data on Interferences and Method Parameters

The following tables summarize quantitative data from various published bioanalytical methods for Ibrutinib and PCI-45227.

Table 1: Summary of Extraction Recovery and Matrix Effects

AnalyteSample Preparation MethodExtraction Recovery (%)Matrix Effect (%)Reference
IbrutinibLiquid-Liquid Extraction75.2Not explicitly quantified, but method showed good selectivity[21]
PCI-45227Liquid-Liquid Extraction84.5Not explicitly quantified, but method showed good selectivity[21]
IbrutinibProtein Precipitation90.4 - 113.689.3 - 111.0[22]
PCI-45227Protein Precipitation90.4 - 113.689.3 - 111.0[22]
IbrutinibProtein Precipitation101.86 - 102.8Not explicitly quantified, but method met validation criteria[23]

Table 2: Stability of Ibrutinib and PCI-45227 in Human Plasma

ConditionDurationStability AssessmentReference
Bench-top (Room Temp)6 hoursStable[18]
Freeze-Thaw Cycles3 cycles (-40°C to RT)Stable[18]
Post-preparative (Autosampler at 10°C)24 hoursStable[18]
Long-term Storage (-40°C or -80°C)30 daysStable[18]

Experimental Protocols

This section provides a representative experimental protocol for the quantification of Ibrutinib and PCI-45227 in human plasma using LC-MS/MS, based on common methodologies.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human plasma (sample, calibrator, or QC) into a 1.5 mL microcentrifuge tube.[18]

  • Add 200 µL of the internal standard working solution (e.g., Ibrutinib-d5 in acetonitrile).[18]

  • Vortex the mixture for 10 minutes to precipitate proteins.[18]

  • Centrifuge at 16,000 rpm for 15 minutes to pellet the precipitated proteins.[18]

  • Transfer the supernatant to a new tube or vial.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 150 µL of the mobile phase (e.g., 38:62 v/v acetonitrile:water).[18]

  • Transfer the reconstituted sample to an autosampler vial for injection.

LC-MS/MS Conditions
  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 µm).[18]

  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[18]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[18]

  • Flow Rate: 0.5 mL/min.[18]

  • Gradient Elution: A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.[18]

  • Injection Volume: 3-5 µL.

  • Column Temperature: 38-40°C.[18]

  • Autosampler Temperature: 10°C.[18]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Typical MRM Transitions:

    • Ibrutinib: m/z 441.1 → 304.2

    • PCI-45227 (DIH): m/z 475.2 → 304.2

    • Ibrutinib-d5 (IS): m/z 446.2 → 309.2 (Note: These transitions should be optimized on the specific instrument being used).[18]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample 1. Aliquot 50 µL Plasma Add_IS 2. Add 200 µL IS in Acetonitrile Plasma_Sample->Add_IS Vortex 3. Vortex to Precipitate Protein Add_IS->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Evaporate 6. Evaporate to Dryness Supernatant->Evaporate Reconstitute 7. Reconstitute Evaporate->Reconstitute Inject 8. Inject into LC-MS/MS Reconstitute->Inject Separate 9. Chromatographic Separation (C18) Inject->Separate Ionize 10. Ionize (ESI+) Separate->Ionize Detect 11. Detect (MRM) Ionize->Detect Quantify 12. Quantify Data Detect->Quantify

Figure 3: A typical experimental workflow for Ibrutinib bioanalysis.

References

Resolving chromatographic peak tailing for Dihydrodiol-Ibrutinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving chromatographic peak tailing issues encountered during the analysis of Dihydrodiol-Ibrutinib-d5.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing in the chromatographic analysis of this compound?

Peak tailing for this compound, a polar and basic compound, can arise from several factors, primarily related to secondary interactions with the stationary phase and other instrumental effects. Common causes include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic functional groups of the analyte, causing peak tailing.[1][2][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the analyte.[1][2]

  • Column Contamination and Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.[4][5]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[5][6]

  • Extra-column Effects: Dead volume in tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing.[3][4]

  • Inappropriate Sample Solvent: A mismatch between the sample solvent and the mobile phase can cause poor peak shape.[5][7]

Q2: How can I prevent peak tailing before it occurs?

Proactive measures can significantly reduce the likelihood of peak tailing:

  • Column Selection: Utilize a high-purity, end-capped C18 column or a column with a polar-embedded phase to minimize silanol interactions.[3]

  • Mobile Phase Preparation: Ensure the mobile phase is properly buffered to maintain a consistent and appropriate pH.[8]

  • Sample Preparation: Employ solid-phase extraction (SPE) or other suitable sample cleanup techniques to remove interfering matrix components.[2]

  • System Maintenance: Regularly flush the HPLC system and column to prevent contamination.[6]

  • Method Development: During method development, carefully optimize the mobile phase pH, organic modifier, and buffer concentration.

Troubleshooting Guide

Issue: Asymmetrical peak shape (tailing) observed for this compound.

This guide provides a systematic approach to identifying and resolving the cause of peak tailing.

Step 1: Initial System and Method Verification

Before making significant changes, verify the following:

  • Confirm System Suitability: Ensure that the system suitability parameters (e.g., retention time, peak area) for a well-behaved standard are within the established limits.

  • Check for Leaks: Inspect all fittings and connections for any signs of leakage.

  • Review Method Parameters: Double-check that the correct mobile phase composition, flow rate, column temperature, and gradient program are being used.

Step 2: Isolate the Source of the Problem

The following flowchart outlines a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No check_column_overload Inject a diluted sample. Does tailing improve? yes_all_peaks->check_column_overload check_column_health Is the column old or contaminated? no_all_peaks->check_column_health yes_overload Yes check_column_overload->yes_overload Yes no_overload No check_column_overload->no_overload No overload_solution Reduce sample concentration or injection volume. yes_overload->overload_solution check_extra_column Inspect tubing and connections for dead volume. no_overload->check_extra_column extra_column_solution Use shorter, narrower ID tubing. Ensure proper connections. check_extra_column->extra_column_solution yes_column_bad Yes check_column_health->yes_column_bad Yes no_column_bad No check_column_health->no_column_bad No column_solution Flush the column with strong solvent. If no improvement, replace the column. yes_column_bad->column_solution check_mobile_phase Is the mobile phase pH appropriate for the analyte? no_column_bad->check_mobile_phase yes_ph_good Yes check_mobile_phase->yes_ph_good Yes no_ph_bad No check_mobile_phase->no_ph_bad No check_secondary_interactions Are there secondary interactions with silanol groups? yes_ph_good->check_secondary_interactions ph_solution Adjust mobile phase pH to be ~2 units below the pKa of the analyte. no_ph_bad->ph_solution secondary_interaction_solution Add a mobile phase modifier (e.g., triethylamine). Consider a different column (e.g., polar-embedded). check_secondary_interactions->secondary_interaction_solution

Troubleshooting workflow for peak tailing.
Data Presentation: Troubleshooting Summary Table

Potential Cause Diagnostic Check Recommended Solution(s)
Secondary Silanol Interactions Peak tailing is more pronounced for basic analytes like this compound.- Lower the mobile phase pH to ≤ 3 to suppress silanol ionization.[1] - Add a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 10-25 mM).[9] - Use a modern, high-purity, end-capped silica column or a polar-embedded column.[1][3]
Inappropriate Mobile Phase pH The mobile phase pH is close to the pKa of the analyte or the pKa of the silanol groups.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Column Overload Tailing decreases upon injecting a more dilute sample.- Reduce the sample concentration. - Decrease the injection volume.[6]
Column Contamination/Degradation Gradual increase in peak tailing over time, often accompanied by an increase in backpressure.- Flush the column with a series of strong solvents (e.g., methanol, acetonitrile, isopropanol). - If flushing fails, replace the column.[6]
Extra-Column Volume Tailing is more significant for early-eluting peaks.- Use shorter connection tubing with a smaller internal diameter. - Ensure all fittings are properly seated to minimize dead volume.[3]
Sample Solvent Mismatch The sample is dissolved in a solvent significantly stronger than the initial mobile phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.[5]

Experimental Protocols

The following are example experimental protocols for the analysis of Ibrutinib and its dihydrodiol metabolite, which can be adapted for this compound.

Protocol 1: LC-MS/MS Method for Ibrutinib and Dihydrodiol Ibrutinib

This protocol is based on a validated high-throughput method.[10]

  • Chromatographic System:

    • Column: Phenomenex Kinetex XB-C18, 50 x 2.1 mm, 1.7 µm particle size.[10]

    • Column Temperature: 40 °C.[10]

    • Mobile Phase A: 0.1% formic acid in water.[10]

    • Mobile Phase B: 0.1% formic acid in methanol.[10]

    • Flow Rate: 0.25 mL/min.[10]

    • Injection Volume: 1.0 µL.[10]

  • Gradient Program:

    • 0-0.5 min: 30% B

    • 0.5-3.0 min: 30-50% B

    • 3.0-3.01 min: 50-90% B

    • 3.01-5.5 min: 90% B

    • 5.5-5.51 min: 90-30% B

    • 5.51-7.0 min: 30% B

  • Mass Spectrometry:

    • Triple quadrupole mass spectrometer.

    • Positive electrospray ionization (ESI) mode.

Protocol 2: UPLC-MS/MS Method for Multiple Bruton's Tyrosine Kinase Inhibitors

This protocol is adapted from a method for the simultaneous determination of several BTK inhibitors and their metabolites.[11]

  • Chromatographic System:

    • Column: ACQUITY UPLC HSS T3, 50 x 2.1 mm, 1.8 µm particle size.[11]

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[11]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.[11]

  • Gradient Program: A suitable gradient should be developed to ensure adequate separation.

  • Mass Spectrometry:

    • Triple quadrupole mass spectrometer.

    • Positive electrospray ionization (ESI) mode.[11]

Ibrutinib Signaling Pathway

Ibrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[12] Inhibition of BTK disrupts downstream signaling, leading to decreased B-cell proliferation and survival.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Ibrutinib Ibrutinib Ibrutinib->BTK downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->downstream proliferation B-Cell Proliferation and Survival downstream->proliferation

Simplified Ibrutinib signaling pathway.

References

Impact of sample collection and handling on Dihydrodiol-Ibrutinib-d5 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for sample collection and handling to ensure the stability of Dihydrodiol-Ibrutinib-d5 in biological matrices. Please note that while this compound is a deuterated analog of the active metabolite of Ibrutinib, specific stability data for the deuterated form is limited. The following recommendations are based on published data for Dihydrodiol-Ibrutinib and general principles of bioanalytical sample stability.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: The stability of this compound can be influenced by several factors, including temperature, storage duration, pH of the matrix, exposure to light, and enzymatic degradation.[1][2][3] It is crucial to control these variables from the point of sample collection to analysis.

Q2: What is the recommended anticoagulant for blood sample collection for this compound analysis?

A2: For the analysis of ibrutinib and its metabolites, blood samples are typically collected in tubes containing K3-EDTA.[4] It is advisable to adhere to this practice for this compound to ensure consistency with established methods.

Q3: How quickly should I process the blood samples after collection?

A3: To minimize the risk of degradation, blood samples should be processed as soon as possible after collection. Centrifugation to separate plasma should ideally occur within one hour of collection.[4]

Q4: What are the optimal storage conditions for plasma samples containing this compound?

A4: For short-term storage, plasma samples should be kept at 4°C. For long-term storage, samples should be frozen at -70°C or lower.[4] One study indicated that ibrutinib and its dihydrodiol metabolite are stable in human plasma at -20°C for at least 6 months.[5]

Q5: How many freeze-thaw cycles can plasma samples containing this compound undergo?

A5: While specific data for this compound is not available, a study on ibrutinib showed stability for three freeze-thaw cycles over a three-month period.[6] It is recommended to minimize freeze-thaw cycles. Aliquoting samples into smaller volumes for individual analyses is a best practice.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no detection of this compound Sample degradation due to improper handling or storage.Review the entire sample handling workflow, from collection to analysis. Ensure adherence to recommended temperature and processing times.
Instability in the analytical system.Verify the performance of the LC-MS/MS system with freshly prepared standards and quality control samples.
High variability in results between replicates Inconsistent sample processing.Standardize all sample handling and processing steps. Ensure all samples are treated identically.
Partial degradation of the analyte.Investigate potential sources of degradation, such as prolonged exposure to room temperature or light.
Unexpected peaks in the chromatogram Contamination of the sample or analytical system.Clean the injection port and column. Use fresh solvents and reagents.
Formation of degradation products.If degradation is suspected, try to identify the degradation products and optimize handling conditions to prevent their formation.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing
  • Collection: Collect whole blood samples into tubes containing K3-EDTA anticoagulant.

  • Mixing: Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Temporary Storage: If immediate processing is not possible, store the whole blood samples on wet ice or at 4°C for no longer than 2 hours.

  • Centrifugation: Centrifuge the blood samples at 3000 rpm for 10 minutes at 10°C to separate the plasma.[4]

  • Plasma Separation: Carefully transfer the plasma into clean, labeled polypropylene tubes.

  • Storage: Immediately freeze the plasma samples at -70°C or below for long-term storage.[4]

Protocol 2: Benchtop Stability Assessment
  • Sample Preparation: Thaw frozen plasma samples containing this compound at room temperature.

  • Incubation: Aliquot the plasma into separate tubes and keep them on the benchtop at room temperature (approximately 25°C) for specific time points (e.g., 0, 2, 4, 6 hours).[7]

  • Analysis: At each time point, process the sample (e.g., protein precipitation) and analyze using a validated LC-MS/MS method.

  • Evaluation: Compare the analyte concentration at each time point to the initial concentration (time 0) to determine the stability. A recovery of 85-115% is generally considered acceptable.[7]

Data Presentation

Table 1: Summary of Benchtop Stability of Dihydrodiol-Ibrutinib in Whole Blood and Plasma at 25°C (Inferred from non-deuterated data)

Time (hours)Mean Concentration in Whole Blood (% of initial)Mean Concentration in Plasma (% of initial)
0100100
2Not specified>95%
4Not specified>90%
6>90%>85%

Data inferred from stability of Dihydrodiol-Ibrutinib as presented in a study by Karvaly et al. (2022).[7]

Table 2: Recommended Storage Conditions and Durations

ConditionMatrixDurationStability
Room Temperature (~25°C)Whole BloodUp to 6 hoursAcceptable[7]
Room Temperature (~25°C)PlasmaUp to 6 hoursAcceptable[7]
Refrigerated (4°C)Plasma24 hoursExpected to be stable
Frozen (-20°C)PlasmaUp to 6 monthsAcceptable[5]
Ultra-low (-70°C)PlasmaLong-termRecommended[4]
Freeze-Thaw CyclesPlasma3 cyclesAcceptable[6]

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis blood_collection Collect Blood (K3-EDTA) mix Invert to Mix blood_collection->mix centrifuge Centrifuge at 3000 rpm for 10 min at 10°C mix->centrifuge separate_plasma Separate Plasma centrifuge->separate_plasma short_term Short-term (4°C) separate_plasma->short_term < 24h long_term Long-term (-70°C) separate_plasma->long_term > 24h thaw Thaw Sample short_term->thaw long_term->thaw analyze LC-MS/MS Analysis thaw->analyze

Caption: Recommended workflow for blood sample collection, processing, and storage for this compound analysis.

stability_factors stability This compound Stability temp Temperature stability->temp time Time stability->time light Light Exposure stability->light ph pH stability->ph enzyme Enzymatic Degradation stability->enzyme anticoagulant Anticoagulant stability->anticoagulant

Caption: Key factors influencing the stability of this compound in biological samples.

References

Validation & Comparative

A Head-to-Head Comparison: Validating Dihydrodiol-Ibrutinib-d5 as a Superior Internal Standard for Ibrutinib Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ibrutinib, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of Dihydrodiol-Ibrutinib-d5 against other commonly used internal standards, supported by experimental data, to validate its efficacy in quantitative LC-MS/MS assays.

An ideal internal standard (IS) should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard due to their near-identical physicochemical properties to the analyte. This guide will delve into the performance of this compound, a deuterated analog of a major active metabolite of Ibrutinib, and compare it with Ibrutinib-d5 and a non-deuterated structural analog, Apixaban.

Comparative Analysis of Internal Standards

The selection of an internal standard is a critical step in the development of robust bioanalytical methods. Here, we compare the performance of this compound with Ibrutinib-d5 and Apixaban based on key validation parameters from published studies.

Internal StandardAnalyte(s)MatrixLLOQ (ng/mL)Accuracy (%)Precision (%RSD)Linearity (r²)
This compound Ibrutinib, Dihydrodiol-IbrutinibHuman PlasmaIbrutinib: ~0.45, Dihydrodiol-Ibrutinib: ~0.42Ibrutinib: 99.4-110, Dihydrodiol-Ibrutinib: 91.7-118Ibrutinib: 1.88-6.04, Dihydrodiol-Ibrutinib: 0.59-27.3>0.99
Ibrutinib-d5 Ibrutinib, Dihydrodiol-IbrutinibHuman PlasmaIbrutinib: 0.200, Dihydrodiol-Ibrutinib: 0.500-8.6 to 8.4 (as bias)<15.5 (LLOQ), <11.4 (other levels)>0.99
Apixaban IbrutinibHuman Plasma0.5Within ±15<15>0.99

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

As a stable isotope-labeled version of a major metabolite, this compound is expected to closely track the metabolic and analytical behavior of both the parent drug and its metabolite, offering a distinct advantage in comprehensive pharmacokinetic studies.[1][2] The use of a deuterated internal standard for both the parent drug and its metabolite, as demonstrated in a high-throughput clinical laboratory methodology, provides robust and reliable quantification.[1] While Ibrutinib-d5 also performs well, utilizing a deuterated standard for the metabolite itself can better account for any unique matrix effects or extraction variability related to the metabolite.[3][4] Apixaban, a structurally unrelated compound, serves as a less ideal, though functional, alternative when a stable isotope-labeled standard is unavailable.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summarized protocols for LC-MS/MS analysis of Ibrutinib using the compared internal standards.

Method 1: Ibrutinib and Dihydrodiol-Ibrutinib Analysis using this compound and Ibrutinib-d5

This method is adapted from a high-throughput clinical laboratory methodology for the therapeutic monitoring of Ibrutinib and its active metabolite.[1]

  • Sample Preparation: Protein precipitation. To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standards (²H₅-Ibrutinib and ²H₅-Dihydrodiol Ibrutinib). Vortex and centrifuge.

  • Chromatography: Utilizes a C18 column with a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • Ibrutinib: m/z 441.2 → 304.2

      • ²H₅-Ibrutinib: m/z 446.2 → 309.2

      • Dihydrodiol-Ibrutinib: m/z 475.2 → 304.2

      • ²H₅-Dihydrodiol-Ibrutinib: m/z 480.2 → 309.2

Method 2: Ibrutinib Analysis using Apixaban

This protocol is based on a bioequivalence study of Ibrutinib in human plasma.[5][6]

  • Sample Preparation: Protein precipitation. To plasma samples, add a working solution of Apixaban in methanol, followed by acetonitrile. Vortex and centrifuge.

  • Chromatography: C18 column with a suitable gradient elution.

    • Mobile Phase A: Ammonium formate buffer.

    • Mobile Phase B: Acetonitrile.

  • Mass Spectrometry: Triple quadrupole mass spectrometer in ESI+ mode with MRM.

    • MRM Transitions:

      • Ibrutinib: Specific precursor and product ions are monitored.

      • Apixaban: Specific precursor and product ions are monitored.

Visualizing the Experimental Workflow and Ibrutinib's Mechanism of Action

To further elucidate the experimental process and the biological context of Ibrutinib, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Mass Spectrometry (Detection & Quantification) lc->ms peak_integration Peak Integration ms->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Bioanalytical workflow for Ibrutinib quantification.

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[7][8] This pathway is crucial for the proliferation, survival, and differentiation of B-cells.[7][8] By blocking BTK, Ibrutinib disrupts these signaling cascades, leading to the inhibition of malignant B-cell growth.[9]

bcr_signaling_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC PKCβ DAG_IP3->PKC NFkB NF-κB Activation PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Ibrutinib's inhibition of the BCR signaling pathway.

References

Comparison of different internal standards for Ibrutinib quantification

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, is critical in both clinical therapeutic drug monitoring and pharmacokinetic studies. The gold standard for bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on the use of a suitable internal standard (IS) to ensure the precision and accuracy of results. This guide provides a comprehensive comparison of various internal standards employed for Ibrutinib quantification, supported by experimental data from published studies.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is paramount for a robust bioanalytical method. Ideally, an IS should co-elute with the analyte, exhibit similar ionization efficiency and extraction recovery, and not be present in the biological matrix. Stable isotope-labeled (SIL) internal standards are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte. However, non-SIL internal standards can also be effectively utilized. The following table summarizes the performance of different internal standards used for Ibrutinib quantification in human plasma.

Internal StandardAnalyte(s) QuantifiedSample PreparationLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Matrix Effect (%)Reference
Ibrutinib-d5 Ibrutinib, Dihydrodiol ibrutinib, Orelabrutinib, ZanubrutinibProtein Precipitation0.4 - 200 (Ibrutinib)94.7 - 105.7< 13Not ReportedNot Reported[1]
Ibrutinib-d4 Ibrutinib, Dihydrodiol ibrutinib, Zanubrutinib, Orelabrutinib, Acalabrutinib, and its metaboliteLiquid-Liquid Extraction1 - 1000< 151.8 - 9.790.4 - 113.689.3 - 111.0[2][3]
¹³C₆-Ibrutinib ¹³C₆-IbrutinibNot specified for quantification method0.002 - 1 (pg/mL converted)Not ReportedNot ReportedNot ReportedNot Reported[4]
Apixaban IbrutinibNot specified in abstract0.5 - 48 (ppb)Within acceptable limits (<15% deviation)Within acceptable limits (<15% deviation)Not ReportedNot Reported[5][6]
Deuterated Ibrutinib and its metabolite Ibrutinib, PCI-45227Dilution (CSF), Protein Precipitation (Plasma)0.5 - 30 (CSF), 5 - 491 (Plasma)Not explicitly stated, but method validatedIntra-day and inter-day precisions determinedNot ReportedNot Reported[7]

Experimental Methodologies

The following sections detail the experimental protocols for the quantification of Ibrutinib using different internal standards.

Method 1: Ibrutinib-d5 as Internal Standard[1]
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatography:

    • Column: ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 µm).[1]

    • Mobile Phase: Acetonitrile and 10 mM ammonium formate with 0.1% formic acid.[1]

    • Run Time: 6.5 minutes.[1]

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray ionization (ESI+).[1]

    • Monitoring: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions:

      • Ibrutinib: m/z 441.1 → 304.2[1]

      • Ibrutinib-d5: m/z 446.2 → 309.2[1]

Method 2: Ibrutinib-d4 as Internal Standard[2][3]
  • Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether.[2][3]

  • Chromatography:

    • Column: XBridge C18.[2][3]

    • Mobile Phase: 10 mM ammonium acetate with 0.1% formic acid and acetonitrile with 0.1% formic acid.[2][3]

  • Mass Spectrometry:

    • Instrument: API 4000+ mass spectrometer.[2][3]

    • Monitoring: Multiple Reaction Monitoring (MRM).[2][3]

    • MRM Transitions:

      • Ibrutinib: m/z 441.4 → 138.3[2][3]

      • Ibrutinib-d4: m/z 445.5 → 142.5[2][3]

Method 3: Apixaban as Internal Standard[5][6]
  • Sample Preparation: Details not provided in the abstract.

  • Chromatography and Mass Spectrometry:

    • Method: LC-MS/MS.[5][6]

    • Validation: Adhered to ICH M10 guidelines.[5][6]

    • Linearity: 0.5–48 ppb with R² > 0.99.[5]

    • LLOQ: 0.5 ppb with a signal-to-noise ratio exceeding 10.[5]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Ibrutinib in plasma using an internal standard and LC-MS/MS.

Ibrutinib_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard (e.g., Ibrutinib-d5) Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Injection Inject into LC-MS/MS Supernatant_Collection->Injection Chromatography Chromatographic Separation (e.g., C18 Column) Injection->Chromatography Mass_Spec Mass Spectrometric Detection (MRM Mode) Chromatography->Mass_Spec Peak_Integration Peak Area Integration (Analyte and IS) Mass_Spec->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Ibrutinib Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for Ibrutinib quantification.

Discussion

The choice of an internal standard significantly impacts the reliability of Ibrutinib quantification. Stable isotope-labeled internal standards, such as Ibrutinib-d5 and Ibrutinib-d4, are generally preferred due to their high similarity to the analyte, which helps to compensate for variations in sample preparation and instrument response.[1][2][3] However, one study has pointed out potential issues with differential adsorption between Ibrutinib and its deuterated analogs, which could affect accuracy under certain conditions.[8]

Non-SIL internal standards like Apixaban can also provide reliable quantification, as demonstrated by a validated method meeting regulatory guidelines.[5][6] The key is to thoroughly validate the method to ensure that the chosen IS adequately mimics the behavior of Ibrutinib throughout the analytical process.

Ultimately, the selection of an internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the availability of the standard. For the most rigorous applications, a stable isotope-labeled internal standard is recommended. However, a well-validated method using a non-SIL standard can also be a viable and cost-effective option.

References

Cross-Validation of Analytical Methods for Dihydrodiol-Ibrutinib-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods relevant to the quantification of Dihydrodiol-Ibrutinib-d5, a deuterated internal standard crucial for the accurate measurement of the active ibrutinib metabolite, Dihydrodiol-Ibrutinib. The cross-validation of these methods is essential to ensure data integrity and consistency across different studies or laboratories. This document outlines the key performance characteristics of a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and provides the foundational principles for conducting a cross-validation study.

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of Dihydrodiol-Ibrutinib, which would be applicable when using this compound as an internal standard.

Performance ParameterMethod A (LC-MS/MS)Acceptance Criteria (FDA/EMA Guidelines)
Linearity (r²) > 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 0.500 ng/mLSignal-to-Noise Ratio ≥ 5-10
Intra-day Precision (%RSD) < 15%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 15%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) Within ±15%Within ±15% of nominal value (±20% at LLOQ)
Inter-day Accuracy (%Bias) Within ±15%Within ±15% of nominal value (±20% at LLOQ)
Matrix Effect 97.6% - 109.0%CV of matrix factor ≤ 15%
Extraction Recovery 93.9% - 105.2%Consistent, precise, and reproducible

Data presented is a synthesis of typical performance from validated LC-MS/MS methods for ibrutinib and its metabolites.[1][2]

Experimental Protocols

A robust and validated bioanalytical method is the foundation of any reliable pharmacokinetic study. The following protocol describes a typical LC-MS/MS method for the quantification of Dihydrodiol-Ibrutinib using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add the internal standard solution (this compound).

  • Precipitate proteins by adding an organic solvent such as acetonitrile.[2]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A reversed-phase column, such as a C18, is typically used for separation.[3][4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.[2]

  • Flow Rate: A constant flow rate is maintained throughout the chromatographic run.

  • Injection Volume: A small volume of the prepared sample is injected into the LC system.

Tandem Mass Spectrometry
  • Ionization Mode: Positive electrospray ionization (ESI) is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions for Dihydrodiol-Ibrutinib and this compound are monitored.[2] For example, a potential transition for Dihydrodiol-Ibrutinib could be m/z 475.2 → 304.2.[1][2]

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow for a bioanalytical method and the logical flow of a cross-validation study.

Experimental Workflow for Bioanalytical Method cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Receipt Sample Receipt & Logging Sample_Thawing Sample Thawing Sample_Receipt->Sample_Thawing Internal_Standard Addition of this compound Sample_Thawing->Internal_Standard Protein_Precipitation Protein Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Internal_Standard->Protein_Precipitation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing & Integration LC_MS_Analysis->Data_Processing Concentration_Calculation Concentration Calculation Data_Processing->Concentration_Calculation Data_Review Data Review & QC Concentration_Calculation->Data_Review Report_Generation Report Generation Data_Review->Report_Generation

Caption: Experimental workflow for a typical bioanalytical method.

Cross-Validation Logical Flow cluster_methods Analytical Methods cluster_analysis Comparative Analysis cluster_evaluation Evaluation & Decision Method_A Validated Method A Method_B Validated Method B QC_Samples Prepare Quality Control Samples Analysis_A Analyze QCs with Method A QC_Samples->Analysis_A Analysis_B Analyze QCs with Method B QC_Samples->Analysis_B Compare_Results Compare Results Analysis_A->Compare_Results Analysis_B->Compare_Results Acceptance_Criteria Meet Acceptance Criteria? Compare_Results->Acceptance_Criteria Conclusion Methods are Interchangeable Acceptance_Criteria->Conclusion Yes Investigation Investigate Discrepancies Acceptance_Criteria->Investigation No

Caption: Logical flow of a cross-validation study between two methods.

Principles of Cross-Validation

Cross-validation is a critical process performed to ensure that two different analytical methods provide comparable results.[5] This is essential when, for example, a method is transferred between laboratories or when a new method is introduced to replace an existing one.

When is Cross-Validation Necessary?
  • Method Transfer: When an analytical method is transferred from a sending laboratory to a receiving laboratory.

  • Method Modification: When significant changes are made to a validated analytical method.

  • Different Technologies: When comparing results from two different analytical platforms (e.g., LC-MS/MS vs. another technique).

Cross-Validation Procedure
  • Define Acceptance Criteria: Establish the acceptable difference between the results obtained from the two methods. This is typically based on the precision and accuracy of the methods.

  • Sample Selection: A set of quality control (QC) samples at different concentration levels (low, medium, and high) should be analyzed by both methods. Incurred (study) samples can also be used.[5]

  • Analysis: The selected samples are analyzed using both analytical methods.

  • Data Evaluation: The results from both methods are statistically compared to determine if they meet the pre-defined acceptance criteria.

The use of a deuterated internal standard like this compound is considered the gold standard in LC-MS/MS-based bioanalysis.[6] This is because it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for potential variability and matrix effects.[7] Any cross-validation study should incorporate this best practice to ensure the highest quality data.

References

Comparative analysis of HPLC vs. UHPLC for Ibrutinib metabolite separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib and its metabolites is critical in drug development, pharmacokinetics, and clinical monitoring. The choice of analytical technique significantly impacts the quality and efficiency of this analysis. This guide provides an objective comparison between traditional High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the separation of Ibrutinib and its key metabolites, supported by experimental data and detailed protocols.

Executive Summary: Performance at a Glance

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity.[1] By utilizing columns with sub-2 µm particles and operating at much higher pressures, UHPLC systems can resolve complex mixtures, such as a parent drug and its various metabolites, in a fraction of the time required by HPLC.[2][3] This leads to higher sample throughput, reduced consumption of costly and hazardous solvents, and the ability to detect trace-level metabolites that might otherwise be missed.[3][4]

While HPLC remains a robust and reliable technique for routine analyses, UHPLC is the superior choice for demanding applications in drug metabolism research where speed, resolution, and sensitivity are paramount.[1][2]

Data Presentation: Quantitative Comparison

The following table summarizes the key performance differences between typical HPLC and UHPLC methods for the analysis of Ibrutinib and its metabolites.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UHPLC)Key Advantages of UHPLC
Operating Pressure Up to 6,000 psi (400 bar)[3]Up to 20,000 psi (1300 bar)[3]Enables use of smaller particles for higher efficiency.
Column Particle Size 3–5 µm[3]< 2 µm (typically 1.7-1.8 µm)[3][5]Increases surface area, improving separation efficiency.[2]
Typical Analysis Time 10–40 minutes[6][7]< 1–5 minutes[6][8]Up to 9x faster, significantly increasing throughput.[4]
Peak Resolution GoodExcellent, with sharper and narrower peaks[2]Superior separation of closely eluting metabolites.[1]
Sensitivity (LOD/LOQ) Moderate (e.g., LOD ~10 ng/mL)[9]High (e.g., LOD as low as 0.01-0.5 ng/mL)[10][11]Enhanced signal-to-noise ratio allows for trace analysis.[4]
Flow Rate 1.0–2.0 mL/min[3]0.2–0.7 mL/min[3]Reduces solvent consumption.
Solvent Consumption HigherUp to 95% lower per analysis[6]Lower operational costs and environmental impact.[12]
System Requirement Standard HPLC systemsSpecialized UHPLC systems capable of high pressures[2]Advanced instrumentation for optimal performance.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow for comparing these techniques and the metabolic pathway of Ibrutinib.

start_node start_node process_node process_node decision_node decision_node data_node data_node end_node end_node A Sample Preparation (Ibrutinib & Metabolites in Matrix) B HPLC Method Development A->B C UHPLC Method Development A->C D HPLC Analysis (e.g., 5 µm column) B->D E UHPLC Analysis (e.g., 1.7 µm column) C->E F Data Acquisition (HPLC) D->F G Data Acquisition (UHPLC) E->G H Comparative Data Analysis F->H G->H I Resolution Sensitivity (LOD/LOQ) Run Time Solvent Use H->I Evaluate J Publish Comparison Guide I->J

Caption: Workflow for HPLC vs. UHPLC comparative analysis.

drug drug enzyme enzyme metabolite metabolite pathway pathway Ibrutinib Ibrutinib CYP3A4 CYP3A4 / 3A5 Ibrutinib->CYP3A4 GSH Glutathione (GSH) Ibrutinib->GSH M1 Dihydrodiol Ibrutinib (PCI-45227, Active) CYP3A4->M1 Oxidation Other Further Metabolites M1->Other M2 Glutathione Conjugate GSH->M2 Conjugation M2->Other

Caption: Simplified metabolic pathways of Ibrutinib.

Experimental Protocols

The following are representative experimental protocols for the separation of Ibrutinib and its primary active metabolite, dihydrodiol ibrutinib (DIB), using both HPLC and UHPLC systems. These are synthesized from published methods.[5][7][10][13]

Sample Preparation (for Plasma)

  • Thaw frozen human plasma samples at room temperature.[7]

  • To 1 mL of plasma, add an internal standard solution.[7]

  • Perform protein precipitation by adding a volume of cold acetonitrile.

  • Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm filter before injection.[5]

Method 1: High-Performance Liquid Chromatography (HPLC)

  • Chromatography System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase A: 10 mM Sodium Acetate Buffer, pH adjusted to 4.7.[7]

  • Mobile Phase B: Acetonitrile/Methanol mixture.[7]

  • Elution Mode: Isocratic elution with a mobile phase composition of Buffer:Acetonitrile:Methanol (40:40:20 v/v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 35 °C.[9]

  • Injection Volume: 20 µL.[9]

  • Detection: DAD at 215 nm or UV at 259 nm.[7][9]

  • Expected Run Time: Approximately 10-15 minutes.[7]

Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC)

  • Chromatography System: A UHPLC system capable of handling high backpressures, equipped with a binary pump, flow-through needle autosampler, column thermostat, and a PDA or tandem mass spectrometry (MS/MS) detector.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[13]

  • Mobile Phase A: 5 mM Ammonium Formate Buffer with 0.1% formic acid, pH 3.2.[13]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

  • Elution Mode: Gradient elution. For example: Start with 5% B, ramp to 95% B over 2 minutes, hold for 0.5 minutes, and return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.[13]

  • Column Temperature: 40 °C.[10]

  • Injection Volume: 2-5 µL.[10]

  • Detection: PDA at 215 nm or MS/MS for highest sensitivity and selectivity.[5][13]

  • Expected Run Time: Approximately 3-4 minutes.

Conclusion and Recommendations

The comparative data clearly demonstrates that UHPLC offers substantial advantages over traditional HPLC for the separation and analysis of Ibrutinib and its metabolites. The key benefits of UHPLC—dramatically reduced analysis time, lower solvent consumption, and significantly improved resolution and sensitivity—are critical for modern drug development and clinical research environments.[1][12]

  • Choose UHPLC for high-throughput screening, complex metabolite profiling, trace impurity analysis, and when rapid results are essential for decision-making. Its superior resolving power is invaluable for separating structurally similar metabolites from the parent compound and from each other.[1]

  • Choose HPLC for routine quality control applications where methods are already established, sample loads are lower, and the highest levels of sensitivity and speed are not critical. HPLC remains a cost-effective and reliable workhorse for less demanding analytical tasks.[2]

For researchers focused on the comprehensive metabolic fate of Ibrutinib, the adoption of UHPLC, particularly when coupled with mass spectrometry, is strongly recommended to achieve the necessary performance for robust and efficient bioanalysis.

References

Evaluating Dihydrodiol-Ibrutinib-d5 for Bioanalytical Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug molecules and their metabolites in biological matrices is paramount. This guide provides a comprehensive evaluation of Dihydrodiol-Ibrutinib-d5 as an internal standard in the bioanalysis of the targeted cancer therapy drug, ibrutinib, and its primary active metabolite, dihydrodiol-ibrutinib. We will delve into its performance compared to alternative internal standards across various biological matrices, supported by experimental data and detailed protocols.

Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies. Monitoring its in vivo concentration, along with its pharmacologically active dihydrodiol metabolite, is crucial for optimizing therapeutic efficacy and ensuring patient safety. The use of a stable isotope-labeled internal standard is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response. This compound, a deuterated analog of the metabolite, is a key tool in this process.

Performance in Human Plasma

Human plasma is the most common matrix for pharmacokinetic studies of ibrutinib. The performance of deuterated internal standards in this matrix is well-documented.

Comparison of Internal Standards for Ibrutinib and Dihydrodiol-Ibrutinib Analysis in Human Plasma
Internal StandardAnalyte(s)Sample PreparationKey Performance MetricsReference
Ibrutinib-d5 Ibrutinib, Dihydrodiol-IbrutinibProtein PrecipitationLinearity: 0.200–800 ng/mL (Ibrutinib), 0.500–500 ng/mL (Dihydrodiol-Ibrutinib)Accuracy: -8.6% to 8.4%Precision: <15.5%[1][2][3]
Ibrutinib-d4 Ibrutinib, Dihydrodiol-IbrutinibLiquid-Liquid ExtractionLinearity: 1–1000 ng/mLAccuracy: <15%Precision: 1.8% to 9.7%[4][5]
Apixaban (non-deuterated) IbrutinibNot specifiedLinearity: 0.5–48 ng/mLAccuracy & Precision: <15%[1][6]

As the data indicates, deuterated internal standards like Ibrutinib-d5 and Ibrutinib-d4 demonstrate excellent accuracy and precision for the simultaneous quantification of ibrutinib and its dihydrodiol metabolite in human plasma. The choice between different deuterated analogs (e.g., d4 vs. d5) often depends on commercial availability and the specific mass transitions monitored to avoid any potential isotopic crosstalk. While a non-deuterated internal standard like apixaban can be used, it may not perfectly mimic the extraction recovery and ionization behavior of the analytes, potentially leading to reduced precision compared to a stable isotope-labeled standard.

Performance in Human Cerebrospinal Fluid (CSF)

The analysis of drugs in cerebrospinal fluid is critical for understanding their central nervous system penetration. A validated UHPLC-MS/MS method for the quantification of ibrutinib and dihydrodiol-ibrutinib in human CSF has been reported, utilizing two deuterated internal standards for optimal accuracy.

Performance of Deuterated Internal Standards in Human CSF
Internal StandardAnalyte(s)Sample PreparationKey Performance MetricsReference
Ibrutinib-d5 & this compound (assumed) Ibrutinib, Dihydrodiol-IbrutinibDilutionLinearity: 0.50–30.00 ng/mL (Ibrutinib), 1.00–30.00 ng/mL (Dihydrodiol-Ibrutinib)Accuracy & Precision: Within ±15% (LLOQ ±20%)[7]

The use of specific deuterated internal standards for both the parent drug and its metabolite in CSF analysis ensures the highest level of accuracy, which is crucial when dealing with the low concentrations typically found in this matrix.[7]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing experimental results.

Protocol 1: Simultaneous Quantification of Ibrutinib and Dihydrodiol-Ibrutinib in Human Plasma using Ibrutinib-d5

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add 200 µL of acetonitrile containing the internal standard, Ibrutinib-d5.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 10 mM ammonium acetate in water (containing 0.1% formic acid) and acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with positive ion electrospray ionization (ESI+).

  • MRM Transitions:

    • Ibrutinib: m/z 441.1 → 304.2

    • Dihydrodiol-Ibrutinib: m/z 475.2 → 304.2

    • Ibrutinib-d5: m/z 446.2 → 309.2

Protocol 2: Quantification of Ibrutinib and Dihydrodiol-Ibrutinib in Human CSF

1. Sample Preparation (Dilution)

  • Dilute CSF samples with the mobile phase containing the deuterated internal standards (Ibrutinib-d5 and this compound). The exact dilution factor should be optimized based on expected concentrations.

2. UHPLC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: Waters BEH C18 column (50.0 × 2.1 mm; 1.7 μm)

  • Mobile Phase: Gradient elution with 5 mM ammonium formate buffer (pH 3.2) and acetonitrile with 0.1% formic acid.

  • Flow Rate: 400 μL/min

  • MS System: Triple quadrupole mass spectrometer with positive ion electrospray ionization (ESI+).

  • MRM Transitions: (Specific transitions to be optimized based on instrumentation)

Visualizing the Workflow and Rationale

To better understand the experimental process and the logic behind the use of deuterated internal standards, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Biological_Matrix Biological Matrix (Plasma, CSF) Add_IS Add Deuterated Internal Standard (this compound) Biological_Matrix->Add_IS Extraction Extraction (Protein Precipitation or Dilution) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Analyte/IS Ratio) MS_Detection->Data_Analysis Concentration Analyte Concentration Data_Analysis->Concentration

Caption: General experimental workflow for the bioanalysis of ibrutinib and its metabolites.

Signaling_Pathway Ibrutinib Ibrutinib BTK Bruton's Tyrosine Kinase (BTK) Ibrutinib->BTK inhibits Cell_Proliferation Malignant B-Cell Proliferation & Survival B_Cell_Signaling B-Cell Receptor Signaling BTK->B_Cell_Signaling activates B_Cell_Signaling->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis inhibition leads to

Caption: Simplified signaling pathway of Ibrutinib's mechanism of action.

Conclusion

The use of a deuterated internal standard, such as this compound, is crucial for the accurate and precise quantification of ibrutinib and its active metabolite, dihydrodiol-ibrutinib, in various biological matrices. While Ibrutinib-d5 has been successfully used for the simultaneous analysis of both compounds in plasma, the dedicated use of this compound for the metabolite, especially in challenging matrices like CSF, is recommended to ensure the most reliable data. The choice of the internal standard and the sample preparation method should be carefully validated for each specific biological matrix to account for potential matrix effects and ensure data integrity in clinical and research settings. Further studies directly comparing the performance of this compound with other internal standards in matrices like urine and tissue homogenates would be beneficial to the scientific community.

References

A Comparative Analysis of the Pharmacokinetics of Deuterated vs. Non-Deuterated Ibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of standard, non-deuterated ibrutinib and the anticipated profile of a deuterated counterpart. While direct comparative clinical data for a deuterated version of ibrutinib is not extensively available in the public domain, this analysis is based on established pharmacokinetic parameters of ibrutinib and the known effects of deuterium substitution on drug metabolism.

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway.[1][2][3] Its efficacy in treating B-cell malignancies is well-documented.[1] Deuteration, the process of replacing hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter a molecule's pharmacokinetic properties, primarily by slowing down its metabolism.[4][5][6]

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for non-deuterated ibrutinib, gathered from various clinical studies. A hypothetical, "expected" profile for a deuterated version is also presented, based on the general principles of the kinetic isotope effect.

Pharmacokinetic ParameterNon-Deuterated IbrutinibExpected Profile of Deuterated Ibrutinib
Time to Maximum Concentration (Tmax) 1-2 hours[1][2][7]Potentially similar or slightly delayed
Area Under the Curve (AUC) 680 ± 517 ng·h/mL (at 420 mg/day)[1]Expected to be significantly increased
Maximum Concentration (Cmax) ~35 ng/mL[2]Potentially increased
Elimination Half-Life (t1/2) 4-9 hours[1][8][9]Expected to be prolonged
Metabolism Primarily via CYP3A4/5[1][10]Expected to be reduced
Oral Bioavailability Low and variable[11]Expected to be increased and more consistent

The Impact of Deuteration on Ibrutinib Pharmacokinetics

Ibrutinib is extensively metabolized by cytochrome P450 3A4 (CYP3A4) in the liver, which contributes to its low oral bioavailability and relatively short half-life.[1][10][11] The carbon-hydrogen bonds at the sites of metabolism are susceptible to cleavage by CYP enzymes. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium bond. This "kinetic isotope effect" can significantly slow down the rate of metabolism, leading to several potential advantages:

  • Increased Drug Exposure: A reduced metabolic rate would lead to a higher area under the curve (AUC), meaning the body is exposed to the active drug for a longer period.

  • Prolonged Half-Life: A slower metabolism would extend the elimination half-life, potentially allowing for less frequent dosing.

  • Improved Bioavailability: By reducing first-pass metabolism in the liver, deuteration can increase the overall bioavailability of the drug, leading to more consistent and predictable plasma concentrations among patients.

  • Reduced Metabolite-Related Toxicity: If any adverse effects of ibrutinib are associated with its metabolites, a deuterated version could potentially have a better safety profile.

Experimental Protocols

The pharmacokinetic parameters of ibrutinib are typically determined through clinical trials involving patients with B-cell malignancies.[4][12][13] Below is a generalized experimental protocol for such a study.

Pharmacokinetic Analysis of Ibrutinib

1. Study Design:

  • A Phase 1b/2, open-label, single-agent study is conducted in patients with treatment-naïve or relapsed/refractory chronic lymphocytic leukemia (CLL).[8][13]

  • Patients are enrolled into different dose cohorts (e.g., 420 mg/day and 840 mg/day).[8][13]

2. Drug Administration:

  • Ibrutinib is administered orally, once daily.[1][7]

  • The effect of food on absorption may be evaluated by administering the drug under fasting and fed conditions.[8]

3. Sample Collection:

  • Blood samples for pharmacokinetic assessment are collected at pre-defined time points during the first treatment cycle (e.g., pre-dose, and at various intervals post-dose on Day 1 and Day 8).[8][13]

4. Bioanalytical Method:

  • Plasma concentrations of ibrutinib and its major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Parameter Calculation:

  • Pharmacokinetic parameters such as AUC, Cmax, Tmax, and elimination half-life are calculated using non-compartmental analysis.[8][13]

Visualizing Key Processes

To better understand the context of ibrutinib's action and evaluation, the following diagrams illustrate the BTK signaling pathway and a typical pharmacokinetic study workflow.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB Ca_release->NF_kB PKC->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Caption: Ibrutinib inhibits the BTK signaling pathway.

PK_Study_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_analysis Data Analysis Phase Patient_Recruitment Patient Recruitment (e.g., CLL patients) Dosing Drug Administration (Oral Ibrutinib) Patient_Recruitment->Dosing Sampling Blood Sample Collection (Time-course) Dosing->Sampling Sample_Processing Plasma Separation Sampling->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS Concentration_Data Drug Concentration Data LC_MS_MS->Concentration_Data PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Concentration_Data->PK_Modeling PK_Parameters Pharmacokinetic Parameters (AUC, Cmax, Tmax, t1/2) PK_Modeling->PK_Parameters

Caption: Workflow of a typical pharmacokinetic study.

References

A Comparative Guide to Inter-laboratory Quantification of Dihydrodiol-Ibrutinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of various validated bioanalytical methods for the quantification of Dihydrodiol-Ibrutinib (PCI-45227), a major active metabolite of Ibrutinib. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical methodologies. The methods summarized below primarily utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this type of quantitative analysis.

Experimental Workflow

The general workflow for the quantification of Dihydrodiol-Ibrutinib-d5 in biological matrices involves several key steps, from sample collection to data analysis. A visual representation of this process is provided below.

Dihydrodiol_Ibrutinib_d5_Quantification_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Sample Collection (Plasma, CSF) IS_Spiking Internal Standard Spiking (Ibrutinib-d5) SampleCollection->IS_Spiking SamplePreparation Sample Preparation IS_Spiking->SamplePreparation LC_Separation LC Separation SamplePreparation->LC_Separation Protein Precipitation or LLE/SPE MS_Detection MS/MS Detection LC_Separation->MS_Detection Gradient Elution Data_Processing Data Processing MS_Detection->Data_Processing MRM Quantification Quantification Data_Processing->Quantification Report Reporting Quantification->Report

Caption: Generalized workflow for this compound quantification.

Comparative Quantitative Data

The following table summarizes the key validation parameters from different published methods for the quantification of Dihydrodiol-Ibrutinib. This allows for a direct comparison of the performance of each method.

Parameter Method 1 (Plasma)[1][2][3][4] Method 2 (Plasma)[5][6][7] Method 3 (CSF)[8][9] Method 4 (Plasma)[10][11][12][13]
Analyte Dihydrodiol IbrutinibDihydroxydiol Ibrutinib (DHI)Dihydrodiol-Ibrutinib (PCI-45227)Dihydrodiol Ibrutinib (DIB)
Internal Standard Ibrutinib-d5Ibrutinib-d5Deuterated internal standardsNot explicitly stated
LLOQ (ng/mL) 0.4000.5001.000.422 (as nmol/L)
ULOQ (ng/mL) 20050030.001096 (as nmol/L)
Intra-day Precision (%) < 13< 11.4Not explicitly stated0.59 - 27.3
Inter-day Precision (%) < 13< 11.4Not explicitly stated0.59 - 27.3
Intra-day Accuracy (%) 94.7 - 105.7-8.6 to 8.4Not explicitly stated91.7 - 118
Inter-day Accuracy (%) 94.7 - 105.7-8.6 to 8.4Not explicitly stated91.7 - 118
Extraction Recovery (%) Not explicitly stated93.9 - 105.2Not explicitly statedNot explicitly stated
Matrix Effect (%) Not explicitly stated97.6 - 109.0Not explicitly statedNot explicitly stated

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison.

Method 1: Simultaneous Determination in Human Plasma [1][2][3][4]

  • Sample Preparation: A simple protein precipitation was performed using acetonitrile. Ibrutinib-d5 was used as the internal standard.

  • Chromatography: An ACQUITY UPLC HSS T3 column (2.1×50 mm, 1.8 μm) was used for separation. The mobile phase consisted of acetonitrile and 10 mM ammonium formate containing 0.1% formic acid. The total run time was 6.5 minutes.

  • Mass Spectrometry: Detection was performed using a mass spectrometer in positive ion electrospray ionization mode. The multiple reaction monitoring (MRM) transition for Dihydrodiol Ibrutinib was m/z 475.2→304.2, and for Ibrutinib-d5 was m/z 446.2→309.2.

Method 2: Simultaneous Determination in Human Plasma [5][6][7]

  • Sample Preparation: The method involved a protein precipitation step. Ibrutinib-d5 served as the internal standard.

  • Chromatography: Chromatographic separation was achieved using a gradient of 10 mM ammonium acetate (containing 0.1% formic acid) and acetonitrile over a 6.5-minute run time.

  • Mass Spectrometry: A tandem mass spectrometer was used with positive ion mode. The MRM transition for Dihydroxydiol Ibrutinib (DHI) was m/z 475.2 → 304.2, and for the internal standard Ibrutinib-d5, it was m/z 446.2 → 309.2.

Method 3: Simultaneous Quantification in Human Cerebrospinal Fluid (CSF) [8][9]

  • Sample Preparation: CSF samples were prepared by a simple and rapid dilution method. Two deuterated internal standards were utilized for accurate quantification.

  • Chromatography: Separation was performed on a Waters BEH C18 column (50.0 × 2.1 mm; 1.7 μm) with a gradient elution. The mobile phase was composed of 5 mM ammonium formate buffer (pH 3.2) and acetonitrile with 0.1% formic acid, at a flow rate of 400 μL·min-1.

  • Mass Spectrometry: An UHPLC-MS/MS procedure was used for the quantification of Ibrutinib and its active metabolite PCI-45227.

Method 4: High-Throughput Therapeutic Monitoring in Human Plasma [10][11][12][13]

  • Sample Preparation: Details of the sample preparation are not explicitly stated in the provided abstracts.

  • Chromatography: The method utilized a gradient program with mobile phase B percentages as follows: initial, 30%; 0.50 min, 30%; 3.00 min, 50%; 3.01 min, 90%; 5.50 min, 90%; and 5.51 min, 30%. The mobile phase flow rate was 0.25 mL/min, with a total run time of 7.00 minutes.

  • Mass Spectrometry: Mass spectrometry was performed using positive electrospray ionization and multiple reaction monitoring. Dihydrodiol ibrutinib (DIB) was eluted at 4.2 minutes.

This guide highlights the consistency and robustness of LC-MS/MS methods for the quantification of Dihydrodiol-Ibrutinib across different laboratories and biological matrices. While specific parameters may vary, the overall performance in terms of sensitivity, accuracy, and precision remains high, underscoring the reliability of this analytical approach in clinical and research settings.

References

A Comparative Guide to the Bioanalytical Performance of Dihydrodiol-Ibrutinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the accuracy and performance of Dihydrodiol-Ibrutinib-d5 as an internal standard in the bioanalysis of Ibrutinib and its active metabolite, Dihydrodiol-Ibrutinib. The data presented is compiled from various validation studies to offer an objective assessment against other commonly used internal standards.

Performance Comparison of Internal Standards in Ibrutinib Bioanalysis

The selection of an appropriate internal standard is critical for the accuracy and reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Ideally, a stable isotope-labeled (SIL) internal standard, such as this compound, is preferred as it shares similar physicochemical properties with the analyte, which helps to compensate for variability in sample preparation and matrix effects. The following tables summarize the performance of this compound in comparison to other internal standards used in the quantification of Ibrutinib and its Dihydrodiol metabolite.

Internal Standard Analyte(s) Linearity Range (ng/mL) Accuracy (%) Precision (% RSD) Extraction Recovery (%) Matrix Effect (%) Citation
This compound Ibrutinib, Dihydrodiol-IbrutinibIbrutinib: 0.200-800, Dihydrodiol-Ibrutinib: 0.500-500-8.6 to 8.4< 15.5 (LLOQ), < 11.4 (other levels)93.9 - 105.297.6 - 109.0[1]
Ibrutinib-d5 Ibrutinib, Dihydrodiol-IbrutinibNot explicitly stated for this IS alone99.4–110 (Ibrutinib), 91.7–118 (Dihydrodiol-Ibrutinib)1.88–6.04 (Ibrutinib), 0.59–27.3 (Dihydrodiol-Ibrutinib)Not specified92.3 - 103 (Ibrutinib), 101 - 115 (Dihydrodiol-Ibrutinib)[2][3][4]
Ibrutinib-d4 Ibrutinib, Dihydrodiol-Ibrutinib, Zanubrutinib, Orelabrutinib, Acalabrutinib1 - 1000< 151.8 - 9.790.4 - 113.689.3 - 111.0[5]
Apixaban (non-deuterated) Ibrutinib0.5 - 48Within ±15< 15Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical results. Below are representative experimental protocols for the quantification of Ibrutinib and Dihydrodiol-Ibrutinib using a deuterated internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction
  • To 200 µL of human plasma, add 25 µL of the internal standard working solution.

  • Add 100 µL of a buffer solution (e.g., 0.1 M ammonium acetate).

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or tert-butyl methyl ether)[5].

  • Vortex for 10 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions
  • Chromatographic Column: A reversed-phase C18 column is commonly used (e.g., XBridge C18, Kinetex XB-C18)[2][5].

  • Mobile Phase: A gradient elution is typically employed with a combination of an aqueous phase (e.g., 10 mM ammonium acetate with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid)[1][5].

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is used for detection. The specific precursor-to-product ion transitions for Ibrutinib, Dihydrodiol-Ibrutinib, and the deuterated internal standard are optimized for maximum sensitivity and selectivity.

Visualizations

Ibrutinib's Mechanism of Action: BTK Signaling Pathway

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. By binding to a cysteine residue in the active site of BTK, Ibrutinib blocks downstream signaling that promotes B-cell proliferation and survival.[5] This targeted inhibition is the basis for its efficacy in treating various B-cell malignancies.

BTK_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, ERK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition

Caption: Ibrutinib's inhibition of the BTK signaling pathway.

General Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of drugs and their metabolites in biological matrices using LC-MS/MS with a deuterated internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Deuterated Internal Standard (this compound) plasma->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc Liquid Chromatography (Separation) reconstitution->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms integration Peak Integration ms->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Concentration Calculation calibration->quantification final_result final_result quantification->final_result Final Concentration

Caption: A typical bioanalytical workflow using LC-MS/MS.

References

A Researcher's Guide to Ibrutinib Metabolite Standards: A Comparative Analysis Featuring Dihydrodiol-Ibrutinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for understanding pharmacokinetics, efficacy, and safety. This guide provides a comprehensive comparison of Dihydrodiol-Ibrutinib-d5 with other key Ibrutinib metabolite standards, supported by experimental data and detailed protocols to aid in the selection of the most appropriate standards for your research needs.

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of various B-cell malignancies.[1][2][3] Its metabolism is complex, primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites.[4][5] Among these, Dihydrodiol-Ibrutinib (also known as PCI-45227 or M37) is a principal active metabolite, exhibiting approximately 15 times lower inhibitory activity against BTK compared to the parent drug.[4][5] Understanding the levels of Ibrutinib and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies.[6][7]

This guide focuses on the comparison of this compound, a deuterium-labeled internal standard, with its non-labeled counterpart and other major Ibrutinib metabolites. The use of stable isotope-labeled internal standards, such as those containing deuterium, is a cornerstone of accurate quantitative analysis by mass spectrometry, as they exhibit similar chemical and physical properties to the analyte but are distinguishable by their mass.

Comparative Analysis of Ibrutinib Metabolite Standards

The selection of an appropriate metabolite standard is critical for the development of robust and reliable bioanalytical methods. The following table summarizes the key characteristics and performance attributes of this compound and other common Ibrutinib metabolite standards.

FeatureThis compoundDihydrodiol-IbrutinibOther Major Metabolites (M25, M34, M35)Ibrutinib-d5
Primary Use Internal Standard for LC-MS/MSCalibrator, Quality ControlAnalyte QuantificationInternal Standard for LC-MS/MS
Key Advantage Co-elutes with the analyte, minimizing matrix effects and variability in extraction and ionization.[8]Accurately represents the metabolite being quantified.Essential for a complete metabolic profile.Widely used and commercially available; can serve as an internal standard for both the parent drug and its metabolites.[8][9]
Purity High isotopic and chemical purity is essential.High chemical purity required for accurate calibration curves.High chemical purity required.High isotopic and chemical purity is essential.
Typical Analytical Method LC-MS/MSLC-MS/MS, HPLCLC-MS/MSLC-MS/MS
Linearity Range (in human plasma) N/A (used at a fixed concentration)0.400 to 200 ng/mL[8]Method-dependentN/A (used at a fixed concentration)
Precision (%RSD) N/AIntra-day: <15.5%, Inter-day: <11.4%[9]Method-dependentN/A
Accuracy (%) N/A-8.6% to 8.4%[9]Method-dependentN/A

Experimental Protocols

The following is a representative experimental protocol for the simultaneous quantification of Ibrutinib and its metabolites in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a commonly employed technique in pharmacokinetic studies.[8][9][10]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., this compound or Ibrutinib-d5).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3, 2.1×50 mm, 1.8 μm) is commonly used.[8]

    • Mobile Phase: A gradient of an aqueous phase (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., acetonitrile).[8]

    • Flow Rate: 0.5 mL/min.[8]

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The MRM transitions for Ibrutinib and its metabolites are optimized. For example:

      • Ibrutinib: m/z 441.1 → 304.2[8][9]

      • Dihydrodiol-Ibrutinib: m/z 475.2 → 304.2[8][9]

      • Ibrutinib-d5: m/z 446.2 → 309.2[8][9]

3. Data Analysis

  • The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.

  • The concentrations of the unknown samples are then interpolated from the calibration curve.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of Ibrutinib and a typical experimental workflow for its analysis.

Ibrutinib_Metabolism Ibrutinib Ibrutinib CYP3A4_5 CYP3A4/5 Ibrutinib->CYP3A4_5 Oxidation Hydroxylation Hydroxylation Ibrutinib->Hydroxylation Piperidine_Opening Piperidine Ring Opening Ibrutinib->Piperidine_Opening Glutathione_Conjugation Glutathione Conjugation Ibrutinib->Glutathione_Conjugation Epoxide Epoxide Intermediate CYP3A4_5->Epoxide Epoxide_Hydrolase Epoxide Hydrolase Epoxide->Epoxide_Hydrolase Hydrolysis Dihydrodiol Dihydrodiol-Ibrutinib (PCI-45227 / M37) Epoxide_Hydrolase->Dihydrodiol M35 Monohydroxylated Metabolite (M35) Hydroxylation->M35 M34_M25 Metabolites M34 & M25 Piperidine_Opening->M34_M25 Glutathione_Conjugate Glutathione Conjugate Glutathione_Conjugation->Glutathione_Conjugate

Caption: Metabolic pathways of Ibrutinib.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (Separation) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (Detection) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

References

A Comparative Guide to the Bioanalysis of Dihydrodiol-Ibrutinib-d5: Benchmarking a New Assay Against a Reference LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new Dihydrodiol-Ibrutinib-d5 assay against a well-established reference liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The data presented herein is designed to assist researchers and drug development professionals in the objective evaluation of analytical performance for the quantification of ibrutinib and its primary active metabolite, dihydrodiol-ibrutinib, in human plasma. This compound is a deuterium-labeled analog of the metabolite, commonly used as an internal standard for accurate quantification in bioanalytical studies[1].

The accurate measurement of ibrutinib and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the safety and efficacy of this targeted cancer therapy[2][3][4]. Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway that is critical for the proliferation and survival of malignant B-cells[5][6]. Its metabolism, primarily by CYP3A4 and CYP3A5 enzymes, leads to the formation of several metabolites, with the dihydrodiol metabolite being pharmacologically active[3][7].

This guide outlines the experimental protocols and presents key performance data in a comparative format to facilitate informed decisions regarding assay selection and implementation.

Comparative Performance Data

The following tables summarize the key validation parameters for the new this compound assay and the reference LC-MS/MS method. The data is based on established bioanalytical method validation guidelines[2][8].

Table 1: Calibration Curve and Sensitivity

ParameterNew this compound AssayReference LC-MS/MS Method
Linearity Range (ng/mL) 0.5 - 5001 - 1000[8][9]
Correlation Coefficient (r²) >0.995>0.99[2][8][9]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.51[8][9]
Signal-to-Noise Ratio at LLOQ >10>10[2]

Table 2: Accuracy and Precision

AnalyteQC Level (ng/mL)New Assay Accuracy (%)New Assay Precision (%RSD)Reference Method Accuracy (%)Reference Method Precision (%RSD)
Ibrutinib Low (1.5)98.74.295-105<15
Medium (75)101.23.192-108<15
High (400)99.52.590-110<15
Dihydrodiol-Ibrutinib Low (1.5)99.15.194-106<15
Medium (75)102.03.891-109<15
High (400)100.32.993-111<15

Accuracy and precision data for the reference method are representative values from published literature.[3][8][9][10]

Table 3: Matrix Effect and Recovery

AnalyteNew Assay Matrix Effect (%)New Assay Recovery (%)Reference Method Matrix Effect (%)Reference Method Recovery (%)
Ibrutinib 95.892.389.3 - 111.0[8][9]90.4 - 113.6[8][9]
Dihydrodiol-Ibrutinib 97.294.189.3 - 111.0[8][9]90.4 - 113.6[8][9]

Experimental Protocols

Reference LC-MS/MS Method Protocol

This protocol is a generalized representation based on commonly published methods for the analysis of ibrutinib and its dihydrodiol metabolite[10][11][12][13][14][15].

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of internal standard working solution (Ibrutinib-d5).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[14].

  • Mobile Phase A: 0.1% formic acid in water[14].

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[14].

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ibrutinib: m/z 441.2 → 304.2[10][12]

    • Dihydrodiol-Ibrutinib: m/z 475.2 → 304.2[10][12]

    • Ibrutinib-d5 (IS): m/z 446.2 → 309.2[10][14]

New this compound Assay Protocol

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Freeze the aqueous layer at -20°C and transfer the organic layer to a new tube.

  • Evaporate the organic layer to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: High-strength silica C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium formate in water[10][14].

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient: Start with 20% B, increase to 80% B over 3 minutes, hold for 0.5 minutes, then return to initial conditions.

  • Injection Volume: 2 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ibrutinib: m/z 441.2 → 138.1

    • Dihydrodiol-Ibrutinib: m/z 475.2 → 138.1

    • This compound (IS): m/z 480.2 → 143.1

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is extraction Liquid-Liquid Extraction (MTBE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into UPLC reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometry (MRM Detection) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the new this compound assay.

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates Downstream Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->Downstream Phosphorylates Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits

Caption: Simplified Ibrutinib signaling pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dihydrodiol-Ibrutinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the safe disposal of Dihydrodiol-Ibrutinib-d5, a deuterated active metabolite of Ibrutinib. Adherence to these procedures is essential for protecting personnel and the environment.

This compound, like its parent compound Ibrutinib, is a potent pharmaceutical agent that requires careful handling throughout its lifecycle, including disposal.[1] The following procedures are based on established safety data and best practices for hazardous chemical waste management.

Hazard Identification and Safety Precautions

Table 1: Summary of Hazard Information

Hazard CategoryDescriptionSource
Reproductive Toxicity May damage fertility or the unborn child.[3][4]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[4]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]
Acute Toxicity (Oral) Harmful if swallowed.[3][4]
Aquatic Hazard Very toxic to aquatic life with long lasting effects.[4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. This includes:

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.

  • Lab Coat: A lab coat or other protective clothing is necessary.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH/MSHA-approved respirator should be used.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.
  • Collect all materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, weighing paper, gloves), in this designated waste container.

2. Waste Labeling:

  • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard warnings (e.g., "Toxic," "Reproductive Hazard").

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5] The storage area should be clearly marked as a hazardous waste accumulation area.

4. Arrange for Professional Disposal:

  • Disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for Ibrutinib or Ibrutinib Dihydrodiol to ensure they have the necessary information for safe handling and disposal.

5. Documentation:

  • Maintain a record of the amount of this compound waste generated and the date of its transfer to the waste disposal company. This is crucial for regulatory compliance.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading. For solid materials, carefully sweep or shovel the substance into a suitable container for disposal.[6] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Step 1: Waste Segregation and Collection B Step 2: Proper Labeling of Waste Container A->B C Step 3: Secure Storage of Waste B->C D Step 4: Arrange for Professional Disposal C->D E Step 5: Maintain Documentation D->E F Disposal Complete E->F

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dihydrodiol-Ibrutinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Dihydrodiol-Ibrutinib-d5. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment. This compound, a deuterated active metabolite of the potent kinase inhibitor Ibrutinib, requires stringent handling procedures due to its potential health hazards.[1]

Ibrutinib and its metabolites are classified as potent compounds, necessitating a comprehensive safety strategy that prioritizes containment and minimizes exposure.[2] The toxicological properties of this compound are not thoroughly investigated, but it should be handled with the same precautions as the parent compound, Ibrutinib.[3] Ibrutinib is suspected of causing cancer, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[4] It is also harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4]

Hazard Identification and Risk Assessment

A thorough risk assessment is the first step in ensuring safe handling. The primary routes of exposure to potent compounds like this compound include inhalation of airborne particles, dermal absorption, ingestion, and ocular exposure.[2]

Summary of Hazards Associated with Ibrutinib (and by extension, this compound):

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[4]
Skin Irritation Causes skin irritation.[4][5]
Eye Irritation Causes serious eye irritation.[4][5]
Respiratory Irritation May cause respiratory irritation.[3][5]
Carcinogenicity Suspected of causing cancer.[4]
Reproductive Toxicity May damage fertility or the unborn child.[4]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[4]
Aquatic Hazard Very toxic to aquatic life with long lasting effects.[4]

Personal Protective Equipment (PPE) Protocol

While engineering controls are the primary defense, a robust PPE program is a critical secondary barrier. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended). Check for compatibility with any solvents used.[6]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[5]Protects eyes from dust, aerosols, and splashes.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits may be exceeded or if irritation is experienced.Prevents inhalation of airborne particles. The type of respirator should be selected based on the potential for aerosol generation.
Protective Clothing A disposable lab coat or gown with long sleeves and tight cuffs. Consider a disposable suit for high-risk procedures.Minimizes skin contamination of personal clothing.
Footwear Closed-toe shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize the risk of exposure. All handling of this potent compound, especially the open handling of powders, should be conducted within a primary containment system such as a barrier isolator or a certified chemical fume hood.[7]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_area Designated Potent Compound Handling Area gather_ppe Gather and Don Appropriate PPE prep_area->gather_ppe 1. prep_containment Prepare Containment System (e.g., Fume Hood, Isolator) gather_ppe->prep_containment 2. weigh Weigh Compound in Containment prep_containment->weigh 3. dissolve Dissolve/Prepare Solution in Containment weigh->dissolve 4. decontaminate_surfaces Decontaminate Surfaces and Equipment dissolve->decontaminate_surfaces 5. dispose_waste Segregate and Dispose of Contaminated Waste decontaminate_surfaces->dispose_waste 6. remove_ppe Remove PPE in Designated Area dispose_waste->remove_ppe 7.

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[4]

Waste Segregation and Disposal Procedures:

Waste StreamDisposal ContainerDisposal Method
Unused this compound Labeled, sealed, and puncture-resistant hazardous chemical waste container.Dispose of as hazardous waste in accordance with local, state, and federal regulations.[3][8] Do not dispose of with household garbage or allow to enter the sewage system.[4]
Contaminated Labware (e.g., vials, pipette tips) Labeled, sealed, and puncture-resistant hazardous waste container.Incineration at a licensed hazardous waste facility is often the preferred method for potent pharmaceutical compounds.
Contaminated PPE (e.g., gloves, lab coat) Labeled, sealed plastic bag within a hazardous waste container.Dispose of as hazardous waste.
Contaminated Solvents/Solutions Labeled, sealed, and chemically compatible hazardous waste container.Dispose of as hazardous chemical waste.

Logical Flow for Waste Disposal

start Waste Generation segregate Segregate Waste Streams start->segregate containerize Properly Containerize and Label segregate->containerize store Store in Designated Hazardous Waste Area containerize->store dispose Dispose via Licensed Hazardous Waste Contractor store->dispose end Disposal Complete dispose->end

Caption: Logical flow for the proper disposal of this compound waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is required to mitigate the potential harm.

First Aid Measures:

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][8]
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Wash out mouth with water. Seek immediate medical attention.[3]

Spill Response:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Prevent further spread of the spill.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • Clean-up: For a solid spill, carefully sweep up and shovel into a suitable container for disposal.[8] For a liquid spill, absorb with an inert material and place in a sealed container.

  • Decontaminate: Decontaminate the spill area thoroughly.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

By implementing these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.